Tert-butyl 2-(1-methylindazol-6-YL)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl 2-(1-methylindazol-6-yl)acetate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)8-10-5-6-11-9-15-16(4)12(11)7-10/h5-7,9H,8H2,1-4H3 |
InChI Key |
KWLLRWJRGDGNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C=NN2C |
Origin of Product |
United States |
Foundational & Exploratory
Solubility data for tert-butyl 2-(1-methylindazol-6-yl)acetate in DMSO
Technical Guide: Solubility, Preparation, and Handling of tert-Butyl 2-(1-methylindazol-6-yl)acetate in DMSO
Part 1: Introduction & Chemical Profile
Compound Identity
-
Name: tert-Butyl 2-(1-methylindazol-6-yl)acetate
-
CAS Number: 1838654-15-1
-
Molecular Formula: C
H N O -
Molecular Weight: 246.31 g/mol
-
Structural Context: This compound is a lipophilic intermediate featuring an indazole core methylated at the N1 position and a tert-butyl acetate side chain at the C6 position. It serves as a critical building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other kinase inhibitors. The tert-butyl ester functions as a robust protecting group for the carboxylic acid, enhancing solubility in organic solvents during synthetic steps.
Why DMSO?
Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound due to its high polarity and aprotic nature. The aromatic indazole core and the lipophilic tert-butyl group make the molecule practically insoluble in water. DMSO effectively disrupts the crystal lattice interactions (
Part 2: Physicochemical Profile & Solubility Data
The following data summarizes the solubility characteristics based on structural analogs and empirical behavior of lipophilic indazole esters.
| Solvent | Solubility Rating | Estimated Max Conc. | Application Relevance |
| DMSO | High | Primary Stock Solvent | |
| Ethanol | Moderate | ~25–50 mM | Alternative for specific assays |
| Water/PBS | Insoluble | < 10 | Precipitation risk upon dilution |
| DCM | High | > 100 mM | Synthetic workup/purification |
Critical Stability Note: While the tert-butyl ester is stable against basic hydrolysis, it is acid-labile . DMSO is generally stable, but it is hygroscopic. Absorbed water can slowly hydrolyze esters over prolonged storage, and degraded DMSO can become slightly acidic.
-
Recommendation: Use anhydrous DMSO (
99.9%) stored under inert gas (Ar/N ) for long-term stock stability.
Part 3: Preparation Protocols
Protocol A: Preparation of 10 mM Stock Solution
Target Volume: 1 mL | Target Mass: 2.46 mg
1. Weighing:
-
Weigh 2.46 mg of tert-butyl 2-(1-methylindazol-6-yl)acetate into a sterile, amber glass vial or polypropylene microtube.
-
Note: Amber glass is preferred to minimize potential photodegradation of the indazole core.
2. Solubilization:
-
Add 1.0 mL of high-purity anhydrous DMSO.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be completely clear and colorless to pale yellow. If particles remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating above 37°C to prevent ester instability.
3. Aliquoting & Storage:
-
Dispense into 50–100
L aliquots to avoid repeated freeze-thaw cycles. -
Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Protocol B: Dilution for Biological Assays (Aqueous)
Challenge: Preventing precipitation when moving from 100% DMSO to aqueous media (PBS/Media).
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM working stock.
-
Stepwise Addition: Slowly add the 1 mM DMSO solution to the cell culture medium while vortexing the medium.
-
Final Limit: Ensure the final DMSO concentration is
0.5% (v/v) to avoid solvent toxicity and compound precipitation.-
Example: Adding 1
L of 1 mM stock to 199 L media yields 5 M compound in 0.5% DMSO.
-
Part 4: Visualization of Workflows
Workflow 1: Stock Solution Preparation & Quality Control
Caption: Standardized workflow for preparing stable stock solutions, including a critical visual inspection loop.
Workflow 2: Troubleshooting Precipitation
Caption: Decision tree for resolving solubility "crash-out" events during biological assay preparation.
Part 5: References
-
Chemical Identity & CAS Verification:
-
Title: tert-butyl 2-(1-methylindazol-6-yl)acetate (CAS 1838654-15-1).
-
Source: Chemsrc / ChemicalBook.
-
URL:[Link]
-
-
General Protocols for DMSO Stock Preparation:
-
Title: Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
-
Source: BenchChem Technical Guides.
-
-
DMSO Solubility & Handling Guidelines:
-
Title: Working with small molecules: preparing and storing stock solutions.
-
Source:Methods in Molecular Biology (NIH PubMed).
-
URL:[Link]
-
-
Indazole Derivative Synthesis & Properties:
Sources
A Comprehensive Technical Guide to Tert-butyl 2-(1-methylindazol-6-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Tert-butyl 2-(1-methylindazol-6-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public databases, this guide synthesizes information from analogous structures and fundamental chemical principles to offer a comprehensive resource for researchers. This document covers the compound's identifiers, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, potential applications, and essential safety and handling information. The guide is intended to serve as a foundational resource to stimulate further investigation and application of this and related molecules.
Chemical Identity and Molecular Descriptors
Tert-butyl 2-(1-methylindazol-6-yl)acetate is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of the tert-butyl ester group significantly influences its solubility and reactivity, making it a common protecting group in organic synthesis.
Identifiers
While a specific PubChem entry for this compound is not available, its identifiers can be generated based on its structure.
| Identifier | Value | Source |
| CAS Number | 1838654-15-1 | Chemsrc[1] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | (Calculated) |
| Molecular Weight | 246.31 g/mol | (Calculated) |
| SMILES | CC(C)(C)OC(=O)CC1=CC2=C(C=C1)N(N=C2)C | (Generated) |
| InChI | InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)8-9-5-6-11-10-15-16(4)12(11)7-9/h5-7,10H,8H2,1-4H3 | (Generated) |
| InChIKey | (Not available) | |
| PubChem CID | (Not available) |
Chemical Structure
The chemical structure of Tert-butyl 2-(1-methylindazol-6-yl)acetate is presented below.
Caption: 2D Structure of Tert-butyl 2-(1-methylindazol-6-yl)acetate.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various experimental settings, including its solubility, stability, and potential for biological activity. The following table summarizes the predicted properties for Tert-butyl 2-(1-methylindazol-6-yl)acetate.
| Property | Predicted Value | Notes |
| Boiling Point | 355.6 ± 17.0 °C | Predicted value.[1] |
| LogP | 2.5 - 3.0 | Estimated based on analogous structures. |
| Water Solubility | Low | The presence of the aromatic rings and the tert-butyl group suggests low aqueous solubility. |
| Appearance | Likely a solid or oil at room temperature. | Based on the molecular weight and structure. |
Synthesis and Characterization
While a specific, peer-reviewed synthesis for Tert-butyl 2-(1-methylindazol-6-yl)acetate is not readily found in the literature, a plausible synthetic route can be devised based on standard organic chemistry transformations. A likely approach involves the esterification of 2-(1-methylindazol-6-yl)acetic acid with a tert-butyl source.
Proposed Synthetic Pathway
A logical synthetic approach would start with a commercially available indazole derivative, followed by N-methylation and subsequent elaboration of the acetic acid side chain, and finally, tert-butylation. A more direct route would involve the alkylation of 1-methyl-6-bromoindazole followed by a palladium-catalyzed cross-coupling reaction with a suitable acetate equivalent, or direct alkylation of a metalated indazole with tert-butyl bromoacetate.
A common method for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a coupling agent or via an acid-catalyzed reaction with isobutylene.
Caption: Proposed synthesis of Tert-butyl 2-(1-methylindazol-6-yl)acetate.
Exemplary Experimental Protocol
This protocol is a general guideline for the synthesis of tert-butyl esters from carboxylic acids and should be adapted and optimized for the specific substrate.
Reaction: Esterification of 2-(1-methylindazol-6-yl)acetic acid.
Materials:
-
2-(1-methylindazol-6-yl)acetic acid
-
tert-Butyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-(1-methylindazol-6-yl)acetic acid (1.0 eq) in anhydrous DCM, add tert-butyl alcohol (1.5 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Tert-butyl 2-(1-methylindazol-6-yl)acetate.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the methyl group on the indazole ring, the methylene protons of the acetate group, the aromatic protons, and the characteristic singlet of the tert-butyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ester group.
Potential Applications in Research and Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. These compounds are known to exhibit a wide range of biological activities.
The tert-butyl 2-(1-methylindazol-6-yl)acetate molecule could serve as a valuable intermediate in the synthesis of more complex molecules. The tert-butyl ester can be readily hydrolyzed under acidic conditions to reveal the carboxylic acid, which can then be further functionalized, for instance, by forming amides.
Given the structural motifs present, this compound could be explored for its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in disease. For example, various indazole derivatives have been investigated as kinase inhibitors, and this compound could be a starting point for the development of novel therapeutics in oncology or inflammatory diseases.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for Tert-butyl 2-(1-methylindazol-6-yl)acetate is not available, general precautions for handling laboratory chemicals should be followed. Based on the functional groups present, the following guidelines are recommended.
Hazard Identification
-
The compound is not expected to be highly acutely toxic, but it may cause skin and eye irritation upon direct contact.
-
Inhalation of dust or vapors should be avoided.
Handling
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong acids or bases.
Conclusion
Tert-butyl 2-(1-methylindazol-6-yl)acetate represents a chemical entity with significant potential as a building block in the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and important safety considerations. It is hoped that this document will serve as a valuable resource for researchers and encourage further exploration of this and related indazole derivatives in the pursuit of new therapeutic agents.
References
-
Chemsrc. tert-butyl 2-(1-methylindazol-6-yl)acetate. [Link] (accessed Feb 17, 2026).
Sources
An In-depth Technical Guide to the Safe Handling and Use of tert-butyl 2-(1-methylindazol-6-yl)acetate in a Research and Development Setting
Understanding the Hazard: A Proactive Approach to Safety
As a novel or specialized research chemical, tert-butyl 2-(1-methylindazol-6-yl)acetate must be treated as a substance with unknown toxicological properties. The fundamental principle of prudent laboratory practice is to minimize exposure to all chemicals[7]. This guide is built on a proactive risk assessment framework rather than a reactive response to known hazards.
Inferred Hazard Classification
Based on the functional groups present (an indazole ring, a tert-butyl ester), we can infer potential hazards. The Globally Harmonized System (GHS) provides a framework for classifying chemical hazards[6][8]. While a definitive GHS classification for this specific compound is unavailable, a conservative approach would be to consider the following potential hazard classes:
-
Health Hazards :
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or inhaled. Similar compounds can cause irritation.
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
-
Physical Hazards :
-
While the indazole and acetate moieties are not typically associated with high flammability or reactivity, the overall compound should be handled with care, away from strong oxidizing agents.
-
The following GHS pictograms are recommended for precautionary labeling until more specific data is available:
| Pictogram | Hazard Class |
| ! | Acute Toxicity (harmful), Skin/Eye Irritation, Skin Sensitizer, Respiratory Tract Irritant |
The Importance of a Chemical Hygiene Plan (CHP)
All laboratory work with this compound must be conducted under the umbrella of a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard[1][9][10]. The CHP is a written program that outlines procedures, equipment, personal protective equipment, and work practices to protect employees from health hazards associated with hazardous chemicals used in the laboratory[9][10].
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
The hierarchy of controls prioritizes engineering controls and administrative controls over personal protective equipment.
Engineering Controls
-
Chemical Fume Hood : All manipulations of tert-butyl 2-(1-methylindazol-6-yl)acetate, including weighing, dissolving, and transferring, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation : The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following are the minimum requirements for handling this compound:
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash risk. | Protects against splashes and aerosols. |
| Skin Protection | A flame-resistant lab coat. | Protects skin and clothing from contamination. |
| Hand Protection | Nitrile gloves are a common choice for general laboratory use. However, for prolonged contact or with specific solvents, it is crucial to consult a glove compatibility chart. | Prevents dermal absorption. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. | Prevents inhalation of airborne contaminants. |
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Prudent Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact : Do not smell or taste the chemical. Avoid direct contact with skin and eyes[11].
-
Work Area : Keep the work area clean and organized.
-
Container Labeling : All containers of tert-butyl 2-(1-methylindazol-6-yl)acetate must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Working Alone : Avoid working alone in the laboratory when handling this compound[11].
Storage Requirements
Proper storage is crucial for maintaining the integrity of the compound and ensuring safety[11][12].
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Prevents degradation and potential pressure buildup in the container. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Reduces the risk of hazardous reactions. |
| Container | Keep the container tightly closed. | Prevents contamination and release of vapors. |
Disposal
All waste containing tert-butyl 2-(1-methylindazol-6-yl)acetate must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures: Preparedness is Key
First-Aid Measures
The following first-aid measures are based on general principles for handling hazardous chemicals. Immediate medical attention should be sought in all cases of significant exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Small Spills : For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area and clean the spill site.
-
Large Spills : Evacuate the area immediately. Contact your institution's EHS department and follow their emergency response procedures.
Experimental Protocols: A Framework for Safe Synthesis and Use
While specific experimental details will vary, the following provides a general framework for the safe synthesis and use of tert-butyl 2-(1-methylindazol-6-yl)acetate.
Synthesis Workflow
The synthesis of tert-butyl 2-(1-methylindazol-6-yl)acetate likely involves the alkylation of 1-methyl-1H-indazol-6-yl)acetic acid or a related precursor with a tert-butyl containing reagent.
Sources
- 1. labequipmentdirect.com [labequipmentdirect.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 4. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]
- 5. ilo.org [ilo.org]
- 6. totalsds.com [totalsds.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. era-environmental.com [era-environmental.com]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
Regioselective Synthesis and Characterization of Indazole Acetates: N1 vs. N2 Isomers
The following technical guide details the structural, synthetic, and analytical differences between N1- and N2-substituted indazole acetates .
Executive Summary
In medicinal chemistry, the indazole scaffold is a privileged structure found in oncology and anti-inflammatory therapeutics (e.g., Pazopanib , Axinitib ).[1] A critical synthetic challenge is the regioselectivity of N-alkylation.[2] Indazole exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole .[3][4] Alkylation with electrophiles like methyl bromoacetate typically yields a mixture of methyl 2-(1H-indazol-1-yl)acetate (N1-isomer) and methyl 2-(2H-indazol-2-yl)acetate (N2-isomer) .
Distinguishing these isomers is non-trivial but vital, as the biological activity often hinges on the specific nitrogen substitution. This guide provides a definitive protocol for synthesizing, separating, and structurally characterizing these isomers, with a focus on NMR-based validation.
Theoretical Framework: Tautomerism and Regiochemistry
The Indazole Tautomeric Equilibrium
Indazole is an aromatic bicycle containing a pyrazole ring fused to a benzene ring.[3][4] It exists in two annular tautomeric forms:
-
1H-Indazole (Benzenoid): The thermodynamically stable form (approx. 2–4 kcal/mol more stable). It preserves the aromaticity of the benzene ring.
-
2H-Indazole (Quinonoid): The less stable tautomer, featuring a quinoid-like electron distribution.
Alkylation Mechanics
When reacting indazole with an alkylating agent (e.g., methyl bromoacetate) under basic conditions, the indazolyl anion is formed. This anion is an ambient nucleophile that can react at either N1 or N2.
-
Thermodynamic Control (N1-Major): Under reversible conditions or high temperatures, the reaction favors the thermodynamically stable N1-substituted product.
-
Kinetic/Chelation Control (N2-Major): N2-alkylation can be favored by specific solvent effects, steric hindrance at C7, or Mitsunobu conditions. Notably, the drug Pazopanib features an N2-methyl indazole core, proving the pharmacological relevance of the "minor" isomer.
Visualization of Pathways
The following diagram illustrates the divergent synthesis pathways and the resulting isomers.
Figure 1: Divergent alkylation pathways of indazole yielding N1 (benzenoid) and N2 (quinonoid) acetate isomers.
Experimental Protocol: Synthesis and Separation
Synthesis of Methyl Indazole Acetates
Reagents: Indazole (1.0 eq), Methyl bromoacetate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Acetonitrile (ACN) or DMF.
Procedure:
-
Dissolve indazole in anhydrous ACN (0.1 M).
-
Add Cs₂CO₃ and stir at room temperature for 30 minutes to generate the anion.
-
Dropwise add methyl bromoacetate.
-
Stir at 60°C for 4-12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Observation: Two spots typically appear. The N1-isomer is usually less polar (higher R_f) than the N2-isomer due to the lower dipole moment of the benzenoid system compared to the quinonoid N2-isomer.
Purification Strategy
Separation is best achieved via flash column chromatography on silica gel.
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 90:10 to 60:40).
-
Elution Order:
-
N1-Isomer (Major): Elutes first.
-
N2-Isomer (Minor): Elutes second (more polar).
-
-
Note: If separation is difficult, switching to Toluene/Acetone or using C18 reverse-phase HPLC (Water/ACN) often improves resolution.
Structural Characterization (The "Gold Standard")
Distinguishing N1 and N2 isomers relies heavily on NMR spectroscopy. Simple 1H-NMR is often insufficient due to overlapping signals. 2D-NMR (HMBC) provides the definitive proof of connectivity.
Comparative Data Table
| Feature | N1-Isomer (1-Methyl Indazole Acetate) | N2-Isomer (2-Methyl Indazole Acetate) |
| Electronic State | Benzenoid (Aromatic stability) | Quinonoid (Higher energy) |
| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |
| Melting Point | Generally Lower | Generally Higher (High lattice energy) |
| UV | ~295 nm (Typical Indazole) | ~305-310 nm (Bathochromic Shift) |
| 1H NMR (N-CH2) | ||
| 13C NMR (N-CH2) | ||
| HMBC Correlation | N-CH2 | N-CH2 |
The HMBC Decision Matrix
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only self-validating method to confirm regiochemistry without X-ray crystallography.
-
N1-Substitution Rule: The methylene protons (
) show a strong 3-bond correlation to the quaternary bridgehead carbon (C7a ). They do not correlate strongly to C3. -
N2-Substitution Rule: The methylene protons (
) show a strong 3-bond correlation to the imine carbon (C3 ). They do not correlate to C7a.
Figure 2: NMR decision tree for unambiguous assignment of indazole regioisomers using HMBC.
Pharmacological Implications[1][3][4][5][6][7][8][9]
The distinction between 1-methyl and 2-methyl isomers is not merely academic; it dictates the 3D topology and hydrogen bonding capability of the drug.
-
Binding Mode: N1-substitution projects the "tail" (acetate group) in a vector similar to indole, often fitting into hydrophobic pockets. N2-substitution creates a "kinked" geometry due to the adjacent lone pair repulsion and the quinonoid shape.
-
Case Study - Pazopanib: This FDA-approved kinase inhibitor utilizes an N2-methyl indazole. During its development, ensuring the exclusive formation of the N2-isomer was critical. Synthetic routes often employ blocking groups or specific methylation conditions to suppress the thermodynamic N1-isomer.
-
Metabolic Stability: Esters (acetates) at these positions are rapidly hydrolyzed by plasma esterases to the corresponding acids (Indazole-1-acetic acid vs. Indazole-2-acetic acid), which have vastly different solubility and clearance profiles.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry. (2021). Describes the thermodynamic preference for N1 and conditions (NaH/THF)
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.PMC (PubMed Central). (2024).
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles.Molecules. (2006).
-
Pazopanib: An Anticancer Drug containing the 2H-indazole scaffold. Journal of Medicinal Chemistry. Highlights the biological necessity of the N2-isomer in kinase inhibition.[5]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. caribjscitech.com [caribjscitech.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity & Synthetic Utility of tert-butyl 2-(1-methylindazol-6-yl)acetate Scaffolds
Executive Summary: The Indazole "Vector"
In modern medicinal chemistry, the 1-methylindazol-6-yl moiety has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors (VEGFR, PDGFR) and, more recently, PROTAC™ (Proteolysis Targeting Chimera) linkers for BRAF degradation.
This guide focuses on tert-butyl 2-(1-methylindazol-6-yl)acetate (CAS: 1838654-15-1).[1] While technically a synthetic intermediate, this molecule functions as a critical "masked" precursor. Its tert-butyl ester group provides necessary lipophilicity for cellular permeability during early-stage screening (prodrug potential) and orthogonal protection during complex synthesis, while the 1-methyl group locks the indazole tautomer, ensuring consistent binding modes in the ATP-binding pocket of kinases.
This whitepaper analyzes the bioactivity profile of this scaffold as a precursor, its metabolic activation to the free acid, and the rigorous protocols required for its synthesis and validation.
Pharmacological Profile & Mechanism of Action
The "Masked" Bioactivity
The tert-butyl 2-(1-methylindazol-6-yl)acetate precursor itself exhibits low intrinsic potency against primary kinase targets compared to its free acid or amide derivatives. This is a design feature, not a bug.
-
Lipophilicity & Permeability: The tert-butyl group significantly increases logP (predicted ~3.2), facilitating passive transport across cell membranes.
-
Metabolic Activation: Upon cellular entry, intracellular esterases (e.g., CES1) hydrolyze the ester to 2-(1-methylindazol-6-yl)acetic acid . This acid form is the active "warhead" precursor, capable of engaging in electrostatic interactions or being further coupled to amine-bearing pharmacophores.
Target Landscape of the Derived Acid
Once the precursor is processed (either synthetically or metabolically) to the acid or amide, the 1-methylindazol-6-yl core targets specific biological pathways:
| Target Class | Mechanism | Role of Indazole-6-yl Moiety |
| Mutant BRAF (V600E) | Degradation (PROTAC) | The 6-position acts as an "exit vector," directing the linker toward the E3 ligase (e.g., Cereblon) without disrupting the inhibitor binding in the kinase pocket. |
| VEGFR / PDGFR | Kinase Inhibition | The indazole nitrogen (N2) often accepts a hydrogen bond from the hinge region of the kinase (Cys919 in VEGFR2). |
| Glucocorticoid Receptor | Modulation | The acetic acid side chain mimics endogenous steroid interactions or bridges to accessory pockets. |
Structural Causality: Why 1-Methyl?
The methylation at the N1 position is critical. Unsubstituted indazoles undergo N1-H/N2-H tautomerism. By locking the system with a methyl group at N1:
-
Entropy Penalty Reduction: The molecule is pre-organized for binding.
-
Solubility: Disrupts intermolecular H-bond networks, improving solubility in organic synthesis solvents (DCM, THF).
Visualization: Activation & Signaling Pathway
The following diagram illustrates the transformation of the precursor into active pharmacological agents and their downstream signaling effects.
Caption: Figure 1.[2] The activation pathway of the tert-butyl ester precursor into the active acid scaffold, leading to high-value kinase and degrader targets.
Technical Protocol: Synthesis & Validation
To utilize this precursor effectively, one must ensure high purity of the ester to prevent side-reactions during subsequent coupling. The following is a Self-Validating Protocol for the synthesis of the precursor from 6-bromo-1-methyl-1H-indazole.
Synthesis via Pd-Catalyzed Alpha-Arylation
Objective: Synthesize tert-butyl 2-(1-methylindazol-6-yl)acetate with >98% purity.
Reagents:
-
6-Bromo-1-methyl-1H-indazole (1.0 eq)
-
tert-Butyl acetate (1.2 eq)
-
Pd(dba)₂ (2 mol%)
-
Q-Phos or X-Phos (4 mol%)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 eq)
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Causality: LiHMDS is moisture sensitive; water will quench the base and stall the reaction.
-
Catalyst Pre-complexation: Add Pd(dba)₂ and Ligand (Q-Phos) to the flask. Add toluene and stir for 10 mins at RT. Validation: Solution should turn from dark purple to a clear orange/brown, indicating active catalyst formation.
-
Substrate Addition: Add 6-bromo-1-methyl-1H-indazole.
-
Enolate Formation (The Critical Step): Cool to 0°C. Add tert-butyl acetate, followed by dropwise addition of LiHMDS. Note: Adding LiHMDS slowly prevents identifying self-condensation of the acetate.
-
Reaction: Heat to 80°C for 4-12 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1).
-
Starting Material Rf: ~0.6
-
Product Rf: ~0.5
-
Validation: Reaction is complete only when the SM spot is non-visible under UV (254 nm).
-
-
Quench & Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc.[3]
-
Purification: Flash column chromatography (0 -> 20% EtOAc in Hexanes).
Analytical Validation Table
Compare your isolated product against these standards to validate the precursor identity.
| Parameter | Expected Value | Validation Method |
| Appearance | White to Off-white solid | Visual Inspection |
| ¹H NMR (CDCl₃) | Confirm integration ratio 9:2:3 | |
| LC-MS (ESI+) | [M+H]⁺ = 247.14 (calc. for C₁₄H₁₈N₂O₂) | Mass Spectrometry |
| Purity (HPLC) | > 98.0% (Area %) | UV detection at 254 nm |
Synthetic Workflow Diagram
This diagram details the retrosynthetic logic and forward synthesis, highlighting the critical decision points.
Caption: Figure 2. Synthetic workflow from raw materials to the target precursor and its downstream application in drug synthesis.
References
-
Vertex Pharmaceuticals Inc. (2022). Therapeutics for the Degradation of Mutant BRAF. WO2022261250A1. Link
-
Lovering, F., et al. (2016). Substituted Nucleoside Derivatives Useful as Anticancer Agents. US Patent 10,428,104. Link
-
Shimada, I., et al. (2010).[4][5] Indazole Derivatives and Use Thereof as Kinase Inhibitors. US Patent 8,969,336.[5] Link
-
Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications of indazole scaffolds. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-(1-Methyl-1H-indazol-6-yl)acetic acid. Link
Sources
Methodological & Application
Synthesis procedure for tert-butyl 2-(1-methylindazol-6-yl)acetate
Application Note: High-Efficiency Synthesis of tert-Butyl 2-(1-methyl-1H-indazol-6-yl)acetate
Executive Summary
This guide details the synthesis of tert-butyl 2-(1-methyl-1H-indazol-6-yl)acetate , a critical intermediate in the development of kinase inhibitors (e.g., FLT3, VEGFR) and IDO1 inhibitors. While classical homologation methods (Arndt-Eistert) or nucleophilic substitutions on halomethyl derivatives are possible, they often suffer from poor safety profiles or low regioselectivity.
This protocol prioritizes a Palladium-Catalyzed Reformatsky-Type Cross-Coupling . This method offers a convergent, single-step installation of the acetate side chain onto the commercially available 6-bromo-1-methyl-1H-indazole, avoiding the use of hazardous diazomethane or high-pressure hydrogenation steps associated with Heck coupling routes.
Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the C(sp2)–C(sp3) bond at the C6 position of the indazole core.
-
Target Molecule: tert-Butyl 2-(1-methyl-1H-indazol-6-yl)acetate
-
Primary Disconnection: Cross-coupling of an aryl halide with an enolate equivalent.
-
Selected Route: Negishi-like coupling using a Reformatsky reagent (tert-butoxycarbonylmethylzinc bromide) catalyzed by a Palladium(0) complex.
Rationale:
-
Regioselectivity: Starting from 6-bromo-1-methylindazole ensures the N1-methyl pattern is fixed, avoiding the N1/N2 isomer separation issues common when methylating the indazole core later.
-
Functional Group Tolerance: The Reformatsky reagent is less basic than lithium enolates, preventing deprotonation of the acidic C3-H of the indazole ring.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle and workflow for the selected synthesis.
Figure 1: Mechanistic pathway for the Pd-catalyzed cross-coupling of 6-bromo-1-methylindazole with the Reformatsky reagent.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | MW ( g/mol ) | Role |
| 6-Bromo-1-methyl-1H-indazole | 1.0 | 211.06 | Limiting Reagent |
| tert-Butyl bromoacetate | 1.5 | 195.05 | Nucleophile Precursor |
| Zinc dust (Activated) | 2.0 | 65.38 | Metal Reductant |
| Pd(PPh3)4 | 0.05 | 1155.56 | Catalyst |
| Iodine | cat.[1] | 253.81 | Zn Activator |
| THF (Anhydrous) | - | - | Solvent |
Step-by-Step Methodology
1. Activation of Zinc (Critical Step):
-
Context: Commercial zinc dust often has an oxide layer that inhibits reaction.
-
Procedure: Place Zinc dust (2.0 equiv) in a dry 3-neck flask under Argon. Add 2-3 crystals of Iodine. Heat the flask with a heat gun under vacuum until iodine vaporizes, then flush with Argon. Repeat twice. Alternatively, wash Zn with dilute HCl, water, acetone, and ether, then dry in a vacuum oven.
2. Formation of Reformatsky Reagent:
-
Suspend the activated Zn in anhydrous THF (0.5 M relative to bromide).
-
Add tert-butyl bromoacetate (1.5 equiv) dropwise over 20 minutes at 40-50°C.
-
Observation: The exotherm indicates initiation. If the reaction does not start, add a drop of TMSCl or 1,2-dibromoethane.
-
Stir at 50°C for 1 hour to ensure complete formation of BrZn-CH2-COOtBu.
3. Cross-Coupling Reaction:
-
In a separate flask, dissolve 6-bromo-1-methyl-1H-indazole (1.0 equiv) and Pd(PPh3)4 (5 mol%) in anhydrous THF.
-
Transfer the Reformatsky reagent solution (supernatant) via cannula or syringe into the aryl bromide/catalyst solution.
-
Reaction Conditions: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
4. Work-up & Purification:
-
Cool to room temperature.[3][4][5][6][7] Quench with saturated aqueous NH4Cl (to dissolve zinc salts).
-
Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[3][8]
-
Dry over Na2SO4, filter, and concentrate under reduced pressure.[4][5]
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 0% to 20% Ethyl Acetate in Hexanes.
-
Note: The product is an oil that may solidify upon standing or cooling.
-
Analytical Data (Self-Validation)
Verify the product identity using the following expected spectroscopic data.
| Technique | Expected Signals / Data | Interpretation |
| 1H NMR (400 MHz, CDCl3) | δ 8.01 (s, 1H, H-3) | Characteristic Indazole C3-H |
| δ 7.68 (d, J=8.4 Hz, 1H, H-4) | Aromatic proton | |
| δ 7.35 (s, 1H, H-7) | C7-H (adjacent to N-Me) | |
| δ 7.05 (dd, J=8.4, 1.5 Hz, 1H, H-5) | C5-H (coupling to H4 and H7) | |
| δ 4.05 (s, 3H, N-CH3) | N-Methyl singlet (distinctive) | |
| δ 3.68 (s, 2H, Ar-CH2-CO) | Benzylic methylene alpha to ester | |
| δ 1.45 (s, 9H, t-Bu) | tert-Butyl group singlet | |
| 13C NMR (100 MHz, CDCl3) | δ 170.8 (C=O), 139.5, 133.2, 126.5, 123.0, 121.5, 109.8, 81.2 (C-tBu), 42.5 (CH2), 35.5 (N-Me), 28.0 (tBu-CH3). | Confirms ester and indazole core. |
| LC-MS (ESI) | [M+H]+ = 261.15 | Consistent with C14H18N2O2 |
Troubleshooting & Optimization
-
Issue: Low Conversion of Aryl Bromide.
-
Cause: Incomplete formation of Reformatsky reagent or catalyst poisoning.
-
Solution: Use highly activated Zinc (Rieke Zinc is the gold standard if standard activation fails). Switch catalyst to Pd(dba)2 + XPhos , which is more active for electron-rich or hindered substrates.
-
-
Issue: Hydrolysis of Ester.
-
Cause: Moisture in the reaction or acidic workup.
-
Solution: Ensure strictly anhydrous conditions. tert-butyl esters are acid-sensitive; avoid strong acid washes.
-
-
Issue: Regioisomers.
-
Check: If you synthesized the starting material (6-bromo-1-methylindazole) yourself, ensure it is not contaminated with the 2-methyl isomer. The 1-methyl isomer has a distinctive N-Me shift (~4.0 ppm) vs the 2-methyl (~4.2 ppm).
-
References
-
Reformatsky-Negishi Coupling Scope
- Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.
- Relevance: Establishes the viability of coupling zinc enolates with aryl halides using Pd c
-
Indazole Chemistry & Reactivity
- Gaulon, C., et al. (2005). "Palladium-catalyzed reactions on 1-functionalized indazoles." Synthesis.
- Relevance: Discusses the stability and reactivity of 1-methylindazoles in cross-coupling conditions.
-
Alpha-Arylation of Esters (Alternative Mechanistic Insight)
- Hama, T., et al. (2002). "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society.
- Relevance: Provides background on the direct arylation p
-
Safety Data (MSDS)
- Sigma-Aldrich. "Safety Data Sheet: 6-Bromo-1-methyl-1H-indazole."
-
Relevance: Handling precautions for the specific starting material.[5]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. tert-Butyl 2-(1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Protocol for deprotection of tert-butyl 2-(1-methylindazol-6-yl)acetate
An In-Depth Guide to the Deprotection of tert-Butyl 2-(1-methylindazol-6-yl)acetate
Senior Application Scientist's Foreword
In the landscape of modern pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of synthetic efficiency and success. Among these, the tert-butyl ester stands out for its robustness under a wide array of chemical conditions, yet its clean and facile removal under specific acidic environments makes it an invaluable tool for masking carboxylic acid functionalities. This application note provides a detailed protocol and the underlying chemical principles for the deprotection of tert-butyl 2-(1-methylindazol-6-yl)acetate, a key step often encountered in the synthesis of complex molecules featuring the biologically significant indazole scaffold. Our focus is not merely on the procedural steps but on the causality behind them, ensuring a reproducible and high-yielding transformation.
The Chemistry of tert-Butyl Ester Deprotection
The deprotection of a tert-butyl ester is an acid-catalyzed elimination reaction. The stability of the tert-butyl group is high under neutral and basic conditions, but it is readily cleaved by strong acids.[1][2] The generally accepted mechanism proceeds through the formation of a stable tertiary carbocation.[3][4]
Mechanism Breakdown:
-
Protonation: The process begins with the protonation of the ester's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA). This initial step increases the electrophilicity of the carbonyl carbon.[1]
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tert-butyl cation.[4]
-
Formation of Volatile Byproducts: The highly stable tert-butyl cation is then neutralized. Most commonly, it deprotonates to form isobutylene, a volatile gas.[2][5] This irreversible formation of a gaseous byproduct helps to drive the reaction to completion.[2] Alternatively, the cation can be trapped by the acid's counter-ion or other nucleophiles present.[6]
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
Selecting the Optimal Deprotection Protocol
The choice of acid and reaction conditions is critical and must be tailored to the substrate's sensitivity. For a molecule like tert-butyl 2-(1-methylindazol-6-yl)acetate, the primary consideration is the stability of the N-methylated indazole ring. The 1H-indazole tautomer is known to be more stable than the 2H form, a stability that is further enhanced by N1-alkylation.[7][8] This inherent stability allows for the use of strong acids without significant degradation of the heterocyclic core.
| Reagent(s) | Solvent | Temperature | Time | Key Considerations & Scope |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 5 h | Highly effective and the most common method. The reaction is typically clean and high-yielding. Volatile reagents simplify workup.[9][10] |
| Formic Acid | Neat or in a co-solvent | 50 - 60 °C | 1 - 3 h | A milder alternative to TFA, suitable for substrates with other acid-sensitive groups.[1][2] |
| Aqueous Phosphoric Acid | Toluene or neat | 50 - 60 °C | 4 - 12 h | An environmentally benign and mild option. Workup is straightforward.[3][11] |
| Hydrogen Chloride (HCl) | Dioxane / Ether / EtOAc | Room Temp | 1 - 4 h | A classic and potent method. Anhydrous conditions are crucial to prevent unwanted side reactions.[2] |
| Zinc Bromide (ZnBr₂) / Lewis Acids | Dichloromethane (DCM) | Room Temp | Varies | Offers high chemoselectivity for deprotecting tert-butyl esters in the presence of other acid-labile groups like N-Boc.[12][13] |
For this specific application, the Trifluoroacetic Acid (TFA) method is recommended due to its efficiency, reliability, and the straightforward removal of excess reagents and byproducts.
Detailed Experimental Protocol: TFA-Mediated Deprotection
This protocol outlines the standard procedure for the deprotection of tert-butyl 2-(1-methylindazol-6-yl)acetate to yield 2-(1-methylindazol-6-yl)acetic acid.
Objective: To efficiently cleave the tert-butyl ester protecting group using Trifluoroacetic Acid to yield the corresponding carboxylic acid.
Materials:
-
tert-Butyl 2-(1-methylindazol-6-yl)acetate (1.0 eq)
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic Acid (TFA), reagent grade
-
Toluene, anhydrous grade
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or hexanes (for precipitation/trituration)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Nitrogen or argon supply (optional, for maintaining an inert atmosphere)
Caption: Experimental workflow for TFA-mediated deprotection.
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve tert-butyl 2-(1-methylindazol-6-yl)acetate in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 M and 0.5 M.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA).[9][10] The addition should be done carefully as the reaction can be exothermic.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-5 hours.
-
Self-Validation (Monitoring): The progress of the reaction is a critical self-validating step. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion is observed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.[10]
-
Removal of Residual TFA: To ensure all TFA is removed, add anhydrous toluene to the residue and concentrate again. Repeat this co-evaporation process 2-3 times. The resulting residue is the crude 2-(1-methylindazol-6-yl)acetic acid, often as its TFA salt.
-
Isolation and Purification:
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., a small amount of DCM or methanol).
-
Induce precipitation or crystallization by adding a non-solvent, such as cold diethyl ether or hexanes, while stirring.
-
Alternatively, triturate the oily residue with the non-solvent until a solid forms.
-
Collect the solid product by vacuum filtration, wash it with a small amount of the cold non-solvent, and dry it under high vacuum.
-
If necessary, the product can be further purified by flash column chromatography.
-
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low concentration of TFA. 3. Presence of water. | 1. Extend the reaction time and continue monitoring. 2. Ensure a sufficient excess of TFA is used (typically 20-50% v/v in DCM).[10] 3. Use anhydrous solvents and reagents. |
| Product is an oil/gummy solid | The product may be hygroscopic or have a low melting point. The presence of the TFA salt can also contribute. | 1. Ensure complete removal of TFA via co-evaporation. 2. Attempt trituration with various non-solvents (hexanes, diethyl ether, pentane). 3. If the product is intended for the next step without purification, neutralization of the TFA salt with a mild base may be performed during the subsequent reaction's workup. |
| Presence of Side Products | The highly reactive t-butyl cation can alkylate other nucleophilic sites on complex molecules (not typically an issue for this substrate but relevant for more functionalized indazoles).[4] | Add a cation scavenger, such as triethylsilane (TES) or thioanisole (1-5% v/v), to the reaction mixture to trap the t-butyl cation.[4] |
References
- The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- Benchchem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
- Benchchem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry, 69(18), 6131-6133. Retrieved from [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Journal of Organic Chemistry, 66(13), 4430–4432. Retrieved from [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Journal of Organic Chemistry, 71(24), 9045–9050. Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide. Retrieved from [Link]
-
Wu, Y., & Sun, Y. (2006). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Synlett, 2006(12), 1919-1921. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Retrieved from [Link]
-
Fariña, F., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(24), 6058-6063. Retrieved from [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]
-
Omicsonline. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and synthesis of indazole. Retrieved from [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Cleavage of tert-Butyl Esters in 1-Methylindazol-6-yl Acetate Derivatives
This Application Note is designed for medicinal chemists and process development scientists working with indazole scaffolds. It addresses the specific chemoselective challenge of removing a tert-butyl ester (typically a C3-carboxylate protection) while preserving a phenolic acetate (at the C6 position) on a 1-methylindazole core.
Abstract & Strategic Overview
The synthesis of indazole-based therapeutics (e.g., kinase inhibitors, anti-inflammatory agents) often requires orthogonal protecting group strategies. A common intermediate involves a 1-methylindazol-6-yl acetate core where a carboxylic acid side chain (often at C3) is protected as a tert-butyl ester.
The challenge lies in the chemoselectivity of the deprotection:
-
Target: Removal of the acid-labile tert-butyl group to liberate the free carboxylic acid.
-
Constraint: Preservation of the base-labile (and potentially acid-sensitive) phenolic acetate at the C6 position.
While tert-butyl esters are classically cleaved using strong acids, the presence of the phenolic acetate requires strict control of moisture and nucleophiles to prevent unwanted deacetylation. This guide details an anhydrous Trifluoroacetic Acid (TFA) protocol optimized for this specific scaffold.
Chemical Context & Mechanism[1][2][3][4][5]
The Chemoselectivity Paradox
-
** tert-Butyl Esters:** Cleave via an
-like mechanism (acid-catalyzed alkyl-oxygen cleavage). The rate-determining step is the formation of the stable tert-butyl carbocation and isobutylene gas. This requires a proton source but does not require water . -
Phenolic Acetates: Cleave via nucleophilic acyl substitution (hydrolysis). This requires a nucleophile (water/hydroxide) to attack the carbonyl carbon.
Key Insight: By utilizing anhydrous acidic conditions , we drive the elimination of the tert-butyl group while starving the reaction of the water necessary to hydrolyze the acetate.
Reaction Mechanism Diagram
The following diagram illustrates the divergent pathways: the desired anhydrous fragmentation vs. the unwanted aqueous hydrolysis.
Caption: Mechanistic divergence. The green path (anhydrous) yields the target; the red path (aqueous) leads to acetate loss.
Experimental Protocols
Method A: Anhydrous TFA/DCM (Recommended)
Best for: Standard substrates where the indazole core is stable to strong acid.
Reagents:
-
Trifluoroacetic acid (TFA), ReagentPlus®, 99% (Must be fresh/dry).
-
Dichloromethane (DCM), Anhydrous.
-
Optional: Triethylsilane (TES) as a cation scavenger.
Step-by-Step Workflow:
-
Preparation: Dry the starting material (1-methylindazol-6-yl acetate derivative) under high vacuum for 2 hours to remove trace moisture.
-
Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).
-
Note: If the indazole ring is electron-rich (e.g., has other donating groups), add 2.5% v/v Triethylsilane (TES) to scavenge t-butyl cations and prevent Friedel-Crafts alkylation of the ring.
-
-
Acidification: Cool the solution to 0°C under nitrogen. Add TFA dropwise.
-
Ratio: 1:1 to 1:4 (TFA:DCM) depending on substrate solubility. A 20% TFA solution is usually sufficient.
-
-
Reaction: Allow to warm to room temperature (20-25°C). Stir for 1–3 hours.
-
Workup (Non-Aqueous):
-
Do NOT quench with aqueous bicarbonate immediately, as the exotherm and high pH locally can hydrolyze the acetate.
-
Concentrate the reaction mixture in vacuo (rotary evaporator) at <35°C to remove DCM and most TFA.
-
Co-evaporate with Toluene (3x) or DCM (3x) to azeotrope off residual TFA.
-
-
Isolation: The residue is usually the pure carboxylic acid. If purification is needed, use silica gel chromatography with a gradient of DCM/MeOH (avoiding aqueous modifiers if possible).
Method B: HCl in Dioxane (Alternative)
Best for: Scale-up or when fluorinated impurities (from TFA) are a concern.
-
Dissolve substrate in anhydrous 1,4-dioxane.
-
Add 4.0 M HCl in dioxane (5–10 equivalents).
-
Stir at room temperature. This reaction is often slower than TFA (4–12 hours).
-
Concentrate in vacuo to yield the hydrochloride salt of the product.
Data Summary & Comparison
| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) | Aqueous Acid (H2SO4/H2O) |
| Reaction Rate | Fast (1-3 h) | Moderate (4-12 h) | Fast |
| Acetate Stability | High (if anhydrous) | High (if anhydrous) | Low (High risk of hydrolysis) |
| Scavenger Need | Moderate (TES recommended) | Low | N/A |
| Workup | Evaporation (Azeotrope) | Evaporation | Extraction required |
| Suitability | Discovery/Lab Scale | Process/Larger Scale | Not Recommended |
Process Workflow Visualization
The following diagram outlines the critical decision points and physical handling steps to ensure product integrity.
Caption: Operational workflow emphasizing temperature control and azeotropic removal of acid to prevent side reactions.
Troubleshooting & Optimization
"My Acetate is Hydrolyzing"
-
Cause: Presence of water in the TFA or DCM.
-
Solution: Use fresh ampules of TFA. Dry DCM over molecular sieves. Ensure the reaction vessel is nitrogen-flushed.
-
Alternative: Switch to Formic Acid (neat) at 30°C. Formic acid is acidic enough to cleave t-Bu but less aggressive toward phenolic esters than wet TFA.
"My Indazole Ring is Alkylated"
-
Cause: The tert-butyl cation released during cleavage is attacking the electron-rich aromatic ring (Friedel-Crafts).
-
Solution: Increase the scavenger load. Add Thioanisole or Triethylsilane (TES) (5–10 equiv). These act as "sponges" for the carbocation.
"Reaction is Incomplete"
-
Cause: Steric bulk around the ester or insufficient acidity.
-
Solution: Do not add water. Instead, increase temperature to 35°C or switch to Method B (HCl/Dioxane) which has a higher charge density proton source.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on ester stability and cleavage conditions).
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyl group.[4][5] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational work on scavenging t-butyl cations).
-
BenchChem Technical Support. (2025). t-Butyl Ester Protecting Group Hydrolysis Protocols. (General protocols for acidic deprotection).
-
Organic Chemistry Portal. (2024). Protection and Deprotection of Carboxylic Acids. (Database of chemoselective conditions).
Sources
Application Note: Reagents for Esterification of 2-(1-methylindazol-6-yl)acetic Acid
Abstract & Strategic Context
2-(1-methylindazol-6-yl)acetic acid is a critical pharmacophore often utilized in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and glucokinase activators. The indazole core provides a robust bioisostere for indole or naphthalene systems, improving metabolic stability and solubility profiles.
The conversion of the C6-acetic acid moiety into an ester is a pivotal "gateway reaction." It serves two primary purposes:
-
Protection: Masking the acidic proton to prevent interference during subsequent lithiation or cross-coupling reactions on the indazole ring.
-
Activation: Creating an electrophilic center for amidation (e.g., reaction with amines to form the final drug scaffold).
This guide details three validated protocols for esterification, selected based on the steric demand of the alcohol and the scale of synthesis.
Chemical Analysis & Reagent Selection Logic
The substrate, 2-(1-methylindazol-6-yl)acetic acid , possesses specific chemical traits that dictate reagent choice:
-
1-Methyl Group: Locks the tautomeric equilibrium, preventing N-alkylation side reactions at the N1 position. However, N2 remains weakly nucleophilic.
-
Solubility: The zwitterionic character of the free acid often leads to poor solubility in non-polar solvents (DCM, Toluene). Polar aprotic solvents (DMF, DMSO) or the alcohol reactant itself (MeOH, EtOH) are preferred.
-
Acid Sensitivity: The indazole ring is generally stable to acid, allowing for robust acid-catalyzed protocols (Fischer, Thionyl Chloride).
Reagent Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate reagent system based on the target ester and scale.
Figure 1: Strategic decision tree for reagent selection.
Comparative Data Summary
| Feature | Method A: Thionyl Chloride | Method B: Steglich (DCC/DMAP) | Method C: Alkylation (R-X) |
| Primary Reagent | SOCl₂ (in situ generation of HCl) | DCC or EDC + DMAP | Alkyl Halide + K₂CO₃ |
| Key Intermediate | Acid Chloride / Activated Complex | O-Acylisourea | Carboxylate Anion |
| Reaction Type | Irreversible (Gas evolution) | Equilibrium (Driven by Urea ppt) | SN2 Nucleophilic Substitution |
| Byproducts | SO₂ (gas), HCl (gas) | Dicyclohexylurea (Solid) | Potassium Halide salts |
| Best For | Methyl/Ethyl esters; Scale-up | t-Butyl, Benzyl, Complex alcohols | Sterically hindered esters |
| Yield | >95% | 80-90% | 75-85% |
Detailed Protocols
Protocol A: High-Yield Methyl Esterification (Thionyl Chloride Method)
Application: Best for generating methyl or ethyl esters on a multigram scale. Mechanism: SOCl₂ reacts with methanol to generate anhydrous HCl and methyl sulfite in situ, driving the reaction via the formation of a highly reactive acid chloride intermediate.
Reagents:
-
Substrate: 2-(1-methylindazol-6-yl)acetic acid (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)
-
Activator: Thionyl Chloride (SOCl₂) (2.0 - 3.0 equiv)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a drying tube (CaCl₂ or N₂ line).
-
Solvation: Suspend the indazole acetic acid in anhydrous methanol at 0°C (ice bath). Note: The acid may not fully dissolve initially.
-
Addition: Add SOCl₂ dropwise via the addition funnel over 15–20 minutes.
-
Caution: Exothermic reaction. Vigorous gas evolution (HCl/SO₂) will occur.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (65°C) for 2–3 hours.
-
Visual Check: The suspension should clear to a homogeneous solution as the ester forms.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove methanol and excess SOCl₂.
-
Redissolve the residue in Ethyl Acetate (EtOAc).[2]
-
Wash with saturated NaHCO₃ (carefully, to neutralize residual acid) and then Brine.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Self-Validation:
-
TLC: Check for the disappearance of the baseline spot (acid) and appearance of a higher Rf spot (ester) in 5% MeOH/DCM.
-
NMR: Look for a sharp singlet ~3.6-3.7 ppm (O-CH₃).
-
Protocol B: Steglich Esterification (DCC/DMAP)
Application: Used for coupling the indazole acid to sensitive alcohols, bulky groups (t-Butyl), or when neutral conditions are required.
Reagents:
-
Substrate: 2-(1-methylindazol-6-yl)acetic acid (1.0 equiv)
-
Alcohol: R-OH (1.1 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)
Step-by-Step Procedure:
-
Setup: Flame-dry a flask and cool under N₂. Add the indazole acid, the alcohol, and DMAP to the solvent (DCM).
-
Activation: Cool the solution to 0°C.
-
Addition: Add DCC (dissolved in a minimal amount of DCM) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16h).
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form.
-
-
Workup:
-
Filter off the DCU solid through a Celite pad.
-
Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated NaHCO₃, then Brine.
-
-
Purification: Flash column chromatography is usually required to remove traces of urea byproducts.
Protocol C: Alkylation (Base-Mediated)
Application: Ideal for synthesizing tert-butyl esters (using t-butyl bromoacetate analog logic) or when the alcohol is available as an alkyl halide.
Reagents:
-
Substrate: 2-(1-methylindazol-6-yl)acetic acid (1.0 equiv)
-
Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (1.5 equiv)
-
Electrophile: Alkyl Iodide (e.g., MeI) or Alkyl Bromide (1.2 equiv)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Deprotonation: Dissolve the indazole acid in DMF. Add powdered K₂CO₃. Stir at room temperature for 30 minutes to form the carboxylate salt.
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at room temperature (for MeI) or 50°C (for hindered bromides) for 4–6 hours.
-
Workup: Pour the reaction mixture into ice water. The ester often precipitates as a solid. Filter and wash with water.[3] If oil forms, extract with EtOAc.
Workflow Visualization
The following diagram details the mechanism and workflow for the Protocol A (SOCl₂) , as it is the industry standard for this intermediate.
Figure 2: Reaction workflow for Thionyl Chloride mediated esterification.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield | Incomplete solubility of starting material. | Switch solvent to DMF/MeOH mixture or use Protocol A (Reflux). |
| N-Alkylation | Use of strong bases (NaH) in Protocol C. | Use weaker bases (K₂CO₃) and ensure 1-methyl group is intact. |
| Hydrolysis | Wet solvents or high humidity during workup. | Use anhydrous MeOH; store ester in a desiccator. |
| Sticky Solid | Impurities (DCU) in Protocol B. | Cool the reaction to -20°C before filtering to precipitate more urea; use EDC instead of DCC (water-soluble urea). |
References
-
Fischer Esterification Mechanism & Protocols
-
Thionyl Chloride Mediated Esterification
- Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with SOCl2."
-
Source: [10]
-
Steglich Esterification (DCC/DMAP)
-
Indazole Chemistry & Solubility
-
Synthesis of Indazole Acetic Acid Derivatives
-
White Rose Research Online.[12] "Synthesis of substituted indazole acetic acids by N−N bond forming reactions."
-
Source: (Representative Repository Link)
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of substituted indazole acetic acids by N−N bond forming reactions - White Rose Research Online [eprints.whiterose.ac.uk]
Palladium-catalyzed cross-coupling to form indazole acetates
Application Note: Precision Synthesis of Indazole-3-Acetates via Palladium-Catalyzed -Arylation
Executive Summary & Strategic Rationale
Indazole-3-acetates are high-value pharmacophores found in potent anti-inflammatory agents, GSK-3
This guide details a superior, modular approach: Palladium-Catalyzed
Key Technical Advantages:
-
Convergency: Assembles the core scaffold and side chain in a single catalytic step.
-
Atom Economy: Avoids the use of lachrymatory benzylic halides required in classical alkylation.
-
Scalability: Utilizes robust Pd(0)/Pd(II) cycles compatible with kilogram-scale production.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a standard Suzuki-type transmetallation. Instead, it involves the formation of a palladium enolate. The use of bulky, electron-rich phosphine ligands (e.g.,
Figure 1: Catalytic Cycle of -Arylation[1]
Caption: The catalytic cycle relies on bulky ligands to drive the reductive elimination of the sterically hindered quaternary center.
Pre-Requisite: The "N-H" Problem
Critical Warning: The N-H proton of the indazole ring (
Solution: You must protect the indazole nitrogen. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended due to its stability under basic coupling conditions and facile removal with TBAF or acid.
Table 1: Protecting Group Strategy
| Group | Stability (LiHMDS) | Removal | Suitability |
| SEM | Excellent | TBAF / TFA | High (Recommended) |
| Boc | Poor | TFA | Low (Labile to nucleophilic attack) |
| THP | Good | Mild Acid | Medium (Creates chiral center) |
| Methyl | Excellent | Impossible | Low (Unless N-Me is desired) |
Detailed Experimental Protocol
Phase 1: Regioselective Protection (N1-SEM)
Target: 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 3-bromo-1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (50 mL). Cool to 0°C.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of
gas will occur. Stir for 30 min at 0°C until gas evolution ceases.-
Note: The anion forms predominantly at N1 due to thermodynamic stability.
-
-
Alkylation: Dropwise add SEM-Cl (1.1 equiv). Warm to room temperature (RT) and stir for 3 hours.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Expect a pale yellow oil.
Phase 2: The Palladium-Catalyzed -Arylation
Target: tert-Butyl 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-yl)acetate
This protocol utilizes the Hartwig conditions optimized for heteroaryl halides.
Reagents:
-
Substrate: N-SEM-3-bromoindazole (1.0 equiv)
-
Ester: tert-Butyl acetate (1.2 equiv)
-
Why t-Butyl? It prevents the "Claisen condensation" side reaction (self-condensation) common with ethyl/methyl esters.
-
-
Catalyst:
(2 mol%)[2] -
Ligand:
(4 mol%) (often used as a 1.0 M solution in toluene) -
Base: LiHMDS (2.5 equiv, 1.0 M in THF)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Environment: In a glovebox or under strict Schlenk conditions, charge a reaction vial with
and N-SEM-3-bromoindazole . -
Ligand Addition: Add anhydrous Toluene followed by the
solution. Stir for 5 minutes to form the active species (solution turns from dark purple to orange/brown). -
Reagent Mixing: Add ** tert-butyl acetate** and LiHMDS simultaneously.
-
Process Tip: Some protocols suggest pre-mixing the ester and LiHMDS to form the enolate first, but with tert-butyl acetate, simultaneous addition is generally safe and simpler.
-
-
Reaction: Seal the vial and heat to 80°C . Monitor by LCMS. Conversion typically completes in 2–4 hours.
-
Quench: Cool to RT. Dilute with diethyl ether and quench with saturated
. -
Isolation: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Figure 2: Experimental Workflow Diagram
Caption: Workflow for the Pd-catalyzed coupling. Strict exclusion of moisture during Step 2 is critical.
Troubleshooting & Optimization Matrix
If yields are low (<50%), consult the following matrix before repeating.
| Issue | Diagnosis | Corrective Action |
| No Conversion | Catalyst poisoning or oxidation | Ensure Toluene is degassed. Switch to fresh |
| Protodehalogenation | Reduction of C-Br bond | Solvent is "wet" (acting as proton source). Redistill Toluene over Na/Benzophenone. |
| Low Yield | Incomplete enolate formation | Increase LiHMDS to 3.0 equiv. Ensure tert-butyl acetate is dry. |
| Regio-isomers | N-alkylation vs C-alkylation | Confirm N-protection is intact. N-H free indazoles will not work. |
References
-
Hama, T., Hartwig, J. F. (2008).[3] "Palladium-Catalyzed
-Arylation of Esters with Chloroarenes." Organic Letters, 10(7), 1549–1552. -
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., Hartwig, J. F. (2002).[1][3] "Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. -
Luo, G., Chen, L., Dubowchik, G. M. (2006). "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." The Journal of Organic Chemistry, 71(14), 5392–5395.
-
Culkin, D. A., Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Purity in Indazole tert-Butyl Ester Reactions
Welcome to the Technical Support Center for troubleshooting low purity in indazole tert-butyl ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of N-Boc protected indazoles. By understanding the underlying chemical principles, you can effectively diagnose and resolve purity issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in indazole tert-butyl ester synthesis?
Low purity in the synthesis of indazole tert-butyl ester, typically prepared via Boc protection of an indazole, can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting material (the parent indazole).
-
Formation of Regioisomers: Indazoles have two nitrogen atoms (N-1 and N-2) that can be alkylated. Depending on the reaction conditions, a mixture of N-1 and N-2 tert-butyl ester isomers can form, which are often difficult to separate.[1][2]
-
Side Reactions: Undesired side reactions can lead to the formation of various byproducts.
-
Degradation of Product: The desired product may be unstable under the reaction or workup conditions, leading to degradation.
-
Ineffective Purification: The chosen purification method may not be adequate to separate the desired product from impurities.
Q2: I'm observing two spots on my TLC plate that are very close together. What could they be?
This is a classic sign of the formation of N-1 and N-2 regioisomers of the indazole tert-butyl ester.[2] The polarity of these isomers is often very similar, making them difficult to separate by standard column chromatography.
Troubleshooting Steps:
-
Confirm Isomer Formation: Use analytical techniques like ¹H NMR or LC-MS to confirm the presence of both isomers.
-
Optimize Reaction Selectivity: The ratio of N-1 to N-2 isomers is highly dependent on reaction conditions.[1]
-
Base: The choice of base can significantly influence the regioselectivity. Stronger, bulkier bases may favor one isomer over the other.
-
Solvent: The polarity of the solvent can affect the reaction pathway.
-
Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
Improve Chromatographic Separation:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
Q3: My reaction is sluggish and I have a significant amount of unreacted indazole starting material. What should I do?
Incomplete conversion is a common issue. Here's how to address it:
-
Check Reagent Quality: Ensure that your di-tert-butyl dicarbonate ((Boc)₂O) is fresh and has not degraded.
-
Increase Reagent Equivalents: You may need to use a slight excess of (Boc)₂O and the base.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time.[3][4] Gentle heating may be required, but be cautious as this can also promote side reactions.
-
Choice of Base: A stronger base might be needed to fully deprotonate the indazole and facilitate the reaction. Common bases include DMAP, triethylamine, or sodium hydride.[3][4][5]
Q4: I'm seeing an unexpected byproduct with a higher molecular weight in my mass spectrum. What could it be?
This could be a result of a side reaction. One possibility is the formation of a dimer or other oligomeric species, especially if the reaction is run at a high concentration or for an extended period. Another possibility is the alkylation of the product by the tert-butyl cation, which can be generated during the reaction.[6]
Troubleshooting Steps:
-
Dilute the Reaction: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
Add a Scavenger: In some cases, adding a scavenger can help to trap reactive intermediates and prevent side reactions.[6]
In-Depth Troubleshooting Guides
Guide 1: Differentiating and Separating N-1 and N-2 Isomers
The formation of a mixture of N-1 and N-2 alkylated indazoles is a frequent challenge.[1][2]
Analytical Characterization:
-
¹H NMR Spectroscopy: The chemical shift of the proton on the indazole ring can help distinguish between the N-1 and N-2 isomers. The proton at the 3-position is typically more deshielded in the N-1 isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring will also differ between the two isomers.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate and identify the two isomers based on their retention times and mass-to-charge ratios.[7]
Strategies for Selective Synthesis:
The regioselectivity of the N-alkylation of indazoles is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the temperature.[1]
| Condition | Favors N-1 Isomer | Favors N-2 Isomer |
| Base | Strong, non-nucleophilic bases (e.g., NaH) | Weaker, nucleophilic bases (e.g., K₂CO₃) |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Nonpolar solvents (e.g., Toluene, Dioxane) |
| Temperature | Lower temperatures | Higher temperatures |
Purification Strategies:
If a mixture of isomers is formed, their separation can be challenging.
-
Column Chromatography: A careful selection of the mobile phase is crucial. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) is often effective.[3][4]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can be used to isolate the individual isomers.
-
Crystallization: In some cases, one of the isomers may be selectively crystallized from a suitable solvent system.
Guide 2: Identifying and Eliminating Common Byproducts
Besides regioisomers, other byproducts can contaminate your indazole tert-butyl ester.
Common Byproducts and Their Sources:
| Byproduct | Potential Source |
| Unreacted Indazole | Incomplete reaction |
| tert-Butanol | Hydrolysis of (Boc)₂O or the product |
| Di-tert-butyl carbonate | Incomplete reaction of (Boc)₂O |
| N-tert-Butyl Indazole | Decarboxylation of the product |
Analytical Detection:
-
GC-MS: Gas chromatography-mass spectrometry is an excellent technique for identifying volatile byproducts like tert-butanol.[]
-
NMR Spectroscopy: ¹H and ¹³C NMR can identify the presence of these byproducts by their characteristic signals.
-
IR Spectroscopy: Infrared spectroscopy can show the presence of hydroxyl groups from tert-butanol or the absence of the carbonyl group in the case of decarboxylation.[]
Prevention and Removal:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Aqueous Workup: A thorough aqueous workup can remove water-soluble byproducts like tert-butanol.
-
Column Chromatography: Most of these byproducts can be effectively removed by standard silica gel column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Indazole
This protocol provides a general starting point. Optimization may be required for specific indazole derivatives.
-
To a solution of the indazole (1.0 equiv) in an appropriate solvent (e.g., dichloromethane, THF, or DMF), add a suitable base (1.1 - 1.5 equiv) (e.g., triethylamine, DMAP, or NaH).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.3 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: TLC Monitoring of the Reaction
Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction.[9]
-
Prepare the TLC plate: Use a silica gel coated plate.
-
Spot the plate: Apply a small spot of the reaction mixture, the starting material, and a co-spot (a mixture of the reaction mixture and starting material) on the baseline.
-
Develop the plate: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp. The product, being more nonpolar, should have a higher Rf value than the starting indazole.
Diagrams
Caption: Troubleshooting workflow for indazole tert-butyl ester synthesis.
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. diva-portal.org [diva-portal.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of tert-butyl 2-(1-methylindazol-6-yl)acetate
Welcome to the technical support guide for tert-butyl 2-(1-methylindazol-6-yl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this intermediate in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under the acidic conditions typically employed for tert-butyl ester deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the tert-butyl ester in this molecule under acidic conditions?
The tert-butyl ester functional group is intentionally designed as an acid-labile protecting group for the carboxylic acid.[1] Its primary characteristic is its high stability under neutral and basic conditions, which allows for a wide range of chemical modifications on other parts of the molecule.[2][3] However, it is readily cleaved under acidic conditions to yield the corresponding carboxylic acid.[1][4] This selective lability is the cornerstone of its utility in multi-step organic synthesis.[2] Therefore, tert-butyl 2-(1-methylindazol-6-yl)acetate is expected to be unstable in the presence of common acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[3]
Q2: What is the precise mechanism for the acid-catalyzed cleavage of the tert-butyl ester?
The deprotection of a tert-butyl ester proceeds through a unimolecular elimination pathway (E1 mechanism) that relies on the exceptional stability of the resulting tert-butyl carbocation.[1][2]
The process involves two key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid (H⁺). This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond.[3][5]
-
Unimolecular Cleavage: The protonated ester undergoes cleavage of the alkyl-oxygen bond, a process favored because it forms a highly stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[3][6] The tert-butyl cation is then neutralized by losing a proton, typically forming isobutylene gas, which conveniently exits the reaction mixture.[2]
// Nodes start [label="tert-Butyl Ester\n(R-CO-O-tBu)"]; protonated [label="Protonated Ester"]; intermediate [label="Carboxylic Acid\n(R-COOH)\n+\ntert-Butyl Cation"]; products [label="Carboxylic Acid\n(R-COOH)\n+\nIsobutylene"];
// Edges start -> protonated [label="+ H⁺", color="#34A853"]; protonated -> intermediate [label="Cleavage (Slow, RDS)", color="#EA4335"]; intermediate -> products [label="- H⁺", color="#4285F4"]; } .enddot Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.
Q3: How stable is the 1-methylindazole core under typical acidic deprotection conditions?
The 1-methylindazole ring is a robust, aromatic heterocyclic system that is generally stable under the acidic conditions used for tert-butyl ester cleavage.[7] The 1H-indazole tautomer is thermodynamically more stable than the 2H form, and the presence of the N-methyl group at the 1-position further secures this stable configuration.[8][9]
The primary interaction with acid involves the protonation of the lone pair on the N2 nitrogen, forming a water-soluble indazolium salt. This protonation is a reversible equilibrium and typically does not lead to ring degradation. Studies on the reaction of indazoles in aqueous hydrochloric acid have shown the formation of such protonated species without compromising the core structure.[10][11] While extremely harsh conditions (e.g., high concentrations of strong acid at elevated temperatures) could potentially lead to degradation, standard deprotection protocols are well-tolerated.[12]
Q4: What are the recommended protocols for cleaving the tert-butyl ester from tert-butyl 2-(1-methylindazol-6-yl)acetate?
The choice of reagent depends on the presence of other acid-sensitive functional groups in the molecule and the desired reaction scale. Below are three reliable, field-proven protocols.
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) This is the most common and generally fastest method.
-
Materials:
-
tert-butyl 2-(1-methylindazol-6-yl)acetate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 eq, or as a 20-50% v/v solution in DCM)
-
-
Procedure:
-
Dissolve the substrate in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess DCM and TFA. Co-evaporation with toluene or DCM can help remove residual TFA.
-
The resulting crude carboxylic acid can be purified by crystallization, precipitation, or chromatography as needed.
-
Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent A cost-effective and highly effective alternative to TFA.
-
Materials:
-
tert-butyl 2-(1-methylindazol-6-yl)acetate (1.0 eq)
-
4M HCl in 1,4-Dioxane (or Ethyl Acetate)
-
Anhydrous 1,4-Dioxane or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the substrate in a minimal amount of the chosen solvent (Dioxane or EtOAc).
-
Add the 4M HCl solution (5-10 equivalents) to the substrate solution at room temperature.
-
Stir the mixture for 2-8 hours. The product may precipitate as the hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes), and dried. Alternatively, the solvent can be removed in vacuo.
-
To obtain the free carboxylic acid, the resulting salt can be neutralized with a suitable base.
-
Protocol 3: Aqueous Phosphoric Acid A milder, greener option suitable for substrates with other sensitive groups.[13]
-
Materials:
-
tert-butyl 2-(1-methylindazol-6-yl)acetate (1.0 eq)
-
85% Aqueous Phosphoric Acid (5-10 eq)
-
Toluene or another suitable organic solvent
-
-
Procedure:
-
Dissolve the substrate in toluene.
-
Add the 85% aqueous phosphoric acid.
-
Heat the biphasic mixture to 50-60 °C and stir vigorously to ensure adequate mixing.
-
Monitor the reaction over 4-12 hours by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with water and an extraction solvent like ethyl acetate.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Troubleshooting Guide
Q5: My deprotection reaction is sluggish or incomplete. What are the potential causes and solutions?
An incomplete reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters.
// Nodes start [label="Incomplete Reaction Observed\n(via LC-MS / TLC)"]; q1 [label="Is the acid stoichiometry sufficient?\n(Consider basic N on indazole)", shape=diamond, fillcolor="#FBBC05"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1 [label="Increase acid equivalents\n(Use at least 2 eq to account for\nsubstrate protonation + catalysis)"]; q2 [label="Is reaction time/temp adequate?", shape=diamond, fillcolor="#FBBC05"]; a2_yes [label="Yes"]; a2_no [label="No"]; sol2 [label="Increase reaction time or\ngently warm the mixture (e.g., to 40°C)"]; q3 [label="Are reagents/solvents of good quality?", shape=diamond, fillcolor="#FBBC05"]; a3_yes [label="Yes"]; a3_no [label="No"]; sol3 [label="Use fresh, anhydrous solvents\nand freshly opened acid reagents"]; end [label="Reaction should proceed to completion.\nIf not, consider a stronger acid system\n(e.g., switch from HCl to TFA).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> q3; q2 -> q3 [label="Yes"]; q3 -> sol3 [label="No"]; sol3 -> end; q3 -> end [label="Yes"]; } .enddot Caption: Troubleshooting workflow for incomplete deprotection.
-
Insufficient Acid: The 1-methylindazole moiety has a basic nitrogen (N2) that will be protonated by the acid. This consumes one equivalent of acid before any catalytic deprotection can occur. Ensure you are using a molar excess of acid relative to the substrate.
-
Reaction Time/Temperature: While many TFA-mediated deprotections are rapid at room temperature, some substrates require longer times or gentle heating. If the reaction has stalled, consider extending the reaction time or warming the mixture to 30-40 °C while monitoring carefully.
-
Reagent Quality: Ensure that anhydrous solvents are used where specified (especially for HCl in dioxane/EtOAc protocols). Water can sometimes interfere with or alter the reaction kinetics.[14][15] Acids, particularly solutions like HCl in dioxane, can degrade over time; use a fresh bottle or titrate to confirm the concentration.
Q6: I am observing unexpected side products in my reaction mixture. What are they likely to be?
Side product formation is generally low for this reaction, but potential issues include:
-
Alkylation by tert-Butyl Cation: The tert-butyl cation is an electrophile. While unlikely to react with the electron-deficient indazole ring, it could potentially alkylate other nucleophilic sites if present on your molecule. This is rare but can be minimized by using a cation scavenger like triethylsilane (TES) or thioanisole, especially if using TFA.
-
Degradation of Other Functional Groups: If your substrate contains other acid-labile groups (e.g., Boc, acetals, trityl ethers), they will likely be cleaved under these conditions. If selectivity is required, a milder method like the aqueous phosphoric acid protocol should be trialed.[13]
Q7: What is the best way to monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, a carboxylic acid, will be significantly more polar than the starting tert-butyl ester. It will have a much lower Rf value. Use a standard mobile phase (e.g., 10-30% methanol in DCM or 50% ethyl acetate in hexanes) and visualize under a UV lamp (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M-56, corresponding to the loss of C₄H₈). This provides unambiguous confirmation of the conversion.
Data Summary
The following table provides a general comparison of common acidic reagents for tert-butyl ester deprotection.
| Reagent System | Typical Concentration | Temperature (°C) | Relative Rate | Key Considerations |
| TFA / DCM | 20-50% (v/v) | 0 to 25 | Very Fast | Highly effective; volatile and corrosive; may require a cation scavenger.[2] |
| 4M HCl / Dioxane | 5-10 equivalents | 25 | Fast | Cost-effective; product may precipitate as HCl salt; solvent is an irritant.[16] |
| H₂SO₄ (cat.) / Dioxane | Catalytic | 25-50 | Moderate | Strong acid; can cause charring with sensitive substrates.[3] |
| 85% H₃PO₄ / Toluene | 5-10 equivalents | 50-60 | Slow-Moderate | Mild and selective; good for sensitive molecules; requires heating.[13] |
| Formic Acid (neat) | Solvent | 25-50 | Slow | Mild; can be used for substrates sensitive to stronger acids.[3] |
References
- Kinetics and Mechanisms of the Acid-catalysed Hydrolysis of Tertiary Butyl Acetate. Australian Journal of Chemistry - CSIRO Publishing.
- tert-Butyl Esters. Organic Chemistry Portal.
- Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. UQ eSpace - The University of Queensland.
- An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem.
- PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.
- Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbam
- Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
- Deprotection of boc-protected compounds.
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.
- Solved Kinetics and Mechanism 20.44 Acid hydrolysis of. Chegg.com.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Study Prep in Pearson+.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Avens Publishing Group.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Chemistry of Esters. LibreTexts.
- Indazole COF-final-reviewer. eScholarship - University of California.
- Common side reactions in the synthesis of indazole-3-carboxamides. Benchchem.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - NCBI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. connectsci.au [connectsci.au]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
Technical Guide: Separation & Purification of Methylindazol-6-yl Acetate Regioisomers
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
In the synthesis of methylindazol-6-yl acetate , the critical bottleneck is the regioselectivity of the alkylation step. The indazole core exists in a tautomeric equilibrium between 1H- and 2H-forms.[1][2][3][4][5] Methylation typically yields a mixture of the thermodynamically stable N1-isomer (1-methyl) and the kinetically favored N2-isomer (2-methyl).[2]
The 6-acetoxy group acts as an electron-donating group (by resonance), which increases electron density at the N1 position, generally favoring N1 alkylation. However, steric factors and solvent polarity can shift this ratio, necessitating robust separation protocols.
The Core Challenge: N1 vs. N2
-
Target A (N1-Isomer): 1-methyl-1H-indazol-6-yl acetate (Thermodynamic).
-
Target B (N2-Isomer): 2-methyl-2H-indazol-6-yl acetate (Kinetic).
Diagnostic Module: "What do I have?"
Before attempting separation, you must confirm the ratio and identity of your isomers. Relying solely on TLC Rf values is risky due to the similar polarity of these regioisomers.
A. NMR Identification (The Gold Standard)
The definitive method for distinguishing N1 from N2 isomers is 1H-13C HMBC or 1D NOE spectroscopy.
| Feature | N1-Methyl Isomer (1-Me) | N2-Methyl Isomer (2-Me) | Mechanistic Reason |
| N-Me Chemical Shift | N2 is less shielded due to adjacent C=N bond character. | ||
| NOE Correlation | Strong NOE between N-Me and H7 | Strong NOE between N-Me and H3 | Spatial proximity of the methyl group. |
| HMBC Correlation | N-Me protons couple to C7a (junction) | N-Me protons couple to C3 | 3-bond coupling pathways are distinct. |
B. Thin Layer Chromatography (TLC) Behavior
-
Stationary Phase: Silica Gel 60 F254.
-
Typical Eluent: Toluene/Ethyl Acetate (7:3) or DCM/MeOH (95:5).
-
Observation: The N1-isomer is typically less polar (higher Rf) than the N2-isomer on silica gel because the N2-isomer possesses a larger dipole moment due to the "quinoid-like" resonance contribution.
Separation Protocols
Protocol A: Silica Gel Column Chromatography (Standard)
Best for: Crude mixtures with 1:1 to 4:1 ratios.
Materials:
-
Silica Gel (230-400 mesh).
-
Solvent A: Dichloromethane (DCM).
-
Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).
Step-by-Step:
-
Column Packing: Pack a column with a silica-to-crude mass ratio of at least 50:1 . The separation of indazole isomers is difficult; overloading will cause band broadening.
-
Equilibration: Equilibrate with 100% DCM.
-
Loading: Dissolve the crude methylindazol-6-yl acetate in a minimum amount of DCM. If solubility is poor, adsorb onto silica (dry load) to prevent tailing.
-
Gradient Elution:
-
0-10 min: 100% DCM (Elutes non-polar impurities).
-
10-40 min: 0%
2% MeOH in DCM. -
Critical Observation: The N1-isomer will elute first. Collect small fractions.
-
40-60 min: Increase to 5% MeOH in DCM to elute the N2-isomer .
-
-
QC: Check fractions via TLC. Combine pure fractions and concentrate in vacuo below 40°C to prevent acetate hydrolysis.
Protocol B: Selective Crystallization (Scale-Up)
Best for: Mixtures highly enriched in the N1-isomer (>80%).
-
Dissolve the crude mixture in hot Ethyl Acetate .
-
Add Hexanes dropwise until the solution becomes slightly turbid.
-
Allow to cool slowly to room temperature, then to 4°C.
-
The N1-isomer (typically higher melting point and more symmetric packing) often crystallizes out, leaving the N2-isomer and impurities in the mother liquor.
Reaction Optimization (Prevention Strategy)
Why separate if you can synthesize selectively? Use these conditions to bias the reaction.
Workflow Visualization
The following diagram illustrates the decision matrix for synthesis and purification.
Caption: Decision tree for biasing regioselectivity towards N1 or N2 isomers prior to purification.
Troubleshooting & FAQs
Q1: My TLC shows a single spot, but NMR shows a mixture. What is happening? A: N1 and N2 isomers often co-elute in standard Ethyl Acetate/Hexane systems.
-
Fix: Switch to a Dichloromethane/Methanol (98:2) or Toluene/Acetone (9:1) system. The different dipole interactions with the silica often resolve the spots in these solvent systems.
Q2: I am losing the acetate group during the reaction. Why? A: If you are methylating 1H-indazol-6-yl acetate, strong bases (like NaOH or unbuffered NaH with wet solvent) can hydrolyze the ester.
-
Fix: Use Cesium Carbonate (
) in dry DMF or Acetonitrile. It is milder and preserves the ester. Alternatively, methylate the 6-hydroxyindazole first, separate the isomers, and then acetylate the 6-OH group using Acetic Anhydride/Pyridine.
Q3: Can I convert the unwanted N2-isomer into the N1-isomer? A: Yes, via thermal rearrangement (The "Walk").
-
Protocol: Heat the N2-isomer (or the mixture) in a high-boiling solvent like mesitylene or neat at 140°C+ (if the acetate is stable). This establishes thermodynamic equilibrium, favoring the N1-isomer.[1][2][3][4]
Q4: Why is the N2-isomer forming at all if N1 is more stable?
A: This is the "Proximity Effect." In the solid state or specific solvent clusters, the N2 position might be more accessible to the electrophile, or the metal cation (
References
-
Regioselectivity in Indazole Alkylation: Cheung, M., et al. (2005). Investigation of the regioselective N-alkylation of indazoles. Tetrahedron Letters. [Link]
-
Thermodynamic vs. Kinetic Control: Luo, G., et al. (2006). Regioselective synthesis of N-substituted indazoles.[6][1][2][3][4][5][7][8][9][10][11] Journal of Organic Chemistry. [Link]
-
NMR Characterization of Indazoles: Claramunt, R. M., et al. (2006). The annular tautomerism of indazoles. Arkivoc. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of tert-Butyl 2-(1-methylindazol-6-yl)acetate
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Heterocyclic compounds, particularly indazole derivatives, represent a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, remains the most powerful and widely used analytical technique for determining the precise molecular structure of these compounds in solution.
This guide provides an in-depth analysis of the 1H NMR spectrum of tert-butyl 2-(1-methylindazol-6-yl)acetate , a representative indazole derivative. Moving beyond a simple peak list, we will dissect the spectrum with the rigor of a seasoned analytical chemist. We will explain the causal relationships between the molecule's structure and its spectral output, compare it with relevant analogues to highlight key diagnostic features, and provide robust experimental protocols to ensure the generation of high-fidelity, reproducible data. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for daily structural verification and characterization.
Molecular Structure and Predicted 1H NMR Fingerprint
The first step in any spectral analysis is a thorough examination of the target molecule's structure. By dissecting the molecule into its constituent spin systems, we can predict the key features of its 1H NMR spectrum, including the number of signals, their chemical shifts (δ), multiplicities, and integrations.
Figure 1: Structure of tert-butyl 2-(1-methylindazol-6-yl)acetate with key proton groups labeled (A, B, C: Aromatic; D: Methylene; E: tert-Butyl; F: N-Methyl).
Based on this structure, we can predict the following signals. These predictions are derived from foundational NMR principles and comparative data from similar indazole structures.[2][3]
| Label | Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Notes |
| A | H-7 | ~7.75 | d | 1H | Expected to be the most downfield of the benzene ring protons due to its position adjacent to the electron-rich pyrazole ring. It will appear as a doublet coupled to H-5. |
| B | H-5 | ~7.10 | dd | 1H | Coupled to both H-4 (ortho-coupling, J ≈ 8-9 Hz) and H-7 (meta-coupling, J ≈ 1-2 Hz), resulting in a doublet of doublets. |
| C | H-4 | ~7.50 | d | 1H | Appears as a doublet due to ortho-coupling with H-5. Its chemical shift is influenced by the C-6 substituent. |
| - | H-3 | ~7.90 | s | 1H | The H-3 proton of the indazole ring typically appears as a sharp singlet in the aromatic region. Its chemical shift is sensitive to the substituent on N-1.[3] |
| D | -CH₂- | ~3.80 | s | 2H | Methylene protons adjacent to both an aromatic ring and a carbonyl group. The absence of adjacent protons results in a singlet. |
| F | N-CH₃ | ~4.05 | s | 3H | The methyl group attached to the indazole nitrogen (N-1) is deshielded and appears as a characteristic singlet. Data for 1-methylindazole shows this peak around 4.02 ppm.[4] |
| E | -C(CH₃)₃ | ~1.45 | s | 9H | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet. The chemical shift for the tert-butyl group in tert-butyl acetate is a reliable reference point.[5][6] |
Comparative Spectral Analysis
To substantiate our predictions and demonstrate the diagnostic power of 1H NMR, we will compare the expected spectrum of our target molecule with three simpler, structurally related compounds. This comparative approach is crucial for definitively assigning signals and understanding substituent effects.
Reference Compound 1: 1-Methylindazole
This compound provides the fundamental fingerprint of the core 1-methylindazole ring system.
-
H-3: ~7.95 ppm (s)[4]
-
Aromatic Protons (H-4, H-5, H-6, H-7): A complex multiplet region between 7.10 and 7.72 ppm.[4]
-
N-CH₃: ~4.02 ppm (s)[4]
Insight: The N-methyl signal in our target molecule is expected in a nearly identical position, confirming this assignment. The substitution at the 6-position in our target molecule simplifies the aromatic region from a complex multiplet into a more resolved pattern of doublets and a doublet of doublets.
Reference Compound 2: tert-Butyl acetate
This molecule confirms the signal for the tert-butyl ester moiety.
-
-C(CH₃)₃: ~1.46 ppm (s)[5]
-
-COCH₃: ~1.95 ppm (s)
Insight: The highly shielded, intense singlet for the tert-butyl group is a hallmark feature and is expected to be present and unchanged in our target molecule.[5][7]
Reference Compound 3: 1-Methyl-6-nitro-1H-indazole
This comparison illustrates the electronic effect of a different substituent at the 6-position. The nitro group is strongly electron-withdrawing, in contrast to the electron-donating character of the acetate group.
-
H-7: ~8.10 ppm (d)
-
H-5: ~7.80 ppm (dd)
-
H-4: ~7.60 ppm (d)
-
N-CH₃: ~4.10 ppm (s)
Insight: The presence of the electron-withdrawing nitro group significantly deshields all aromatic protons, shifting them downfield compared to the predicted values for our target molecule.[3] This demonstrates how sensitive the indazole proton chemical shifts are to the electronic nature of substituents, a key principle in structural confirmation.
Recommended Experimental Protocol
The integrity of NMR data is predicated on a robust and well-controlled experimental setup. The following protocol is designed to yield a high-resolution 1H NMR spectrum suitable for unambiguous structural elucidation.
A. Sample Preparation
-
Analyte: Accurately weigh 5-10 mg of tert-butyl 2-(1-methylindazol-6-yl)acetate.
-
Solvent: Use approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).
-
Dissolution: Combine the analyte and solvent in a clean, dry NMR tube. Cap the tube and vortex gently until the sample is fully dissolved. Ensure no solid particles remain.
B. NMR Data Acquisition (400 MHz Spectrometer)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.
-
Tuning & Shimming: Tune the probe for ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Transmitter Offset: Centered on the spectral region of interest (~6 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation of all protons, leading to accurate integration.
-
Number of Scans (NS): 8 to 16 scans. This is typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the accuracy of integrations.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals, normalizing the integration of the tert-butyl singlet (-C(CH₃)₃) to 9 protons.
Logical Workflow for Spectral Interpretation
The process of moving from a raw spectrum to a confirmed structure follows a logical, self-validating sequence. This workflow ensures that all pieces of spectral evidence are consistent with the proposed structure.
Figure 2: A systematic workflow for the interpretation and confirmation of the 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of tert-butyl 2-(1-methylindazol-6-yl)acetate provides a rich tapestry of information that, when interpreted systematically, allows for its unequivocal structural confirmation. The key diagnostic signals include three distinct singlets corresponding to the tert-butyl, N-methyl, and methylene protons, alongside a characteristic three-proton spin system in the aromatic region for the 4, 5, and 7-protons of the indazole ring. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by leveraging comparative data from analogous structures, researchers can confidently use 1H NMR as a primary tool for structural validation in the synthesis and development of novel indazole-based compounds.
References
-
MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
-
ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... [Link]
-
PMC. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
PureSynth. tert-Butyl acetate - Certificate of Analysis. [Link]
-
Supporting Information. General Procedure for the Synthesis of 1H-Indazoles. [Link]
-
ATB (Automated Topology Builder). tert-Butylacetat | C6H12O2 | MD Topology | NMR | X-Ray. [Link]
-
PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Academic Journal of Chemistry. Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arpgweb.com [arpgweb.com]
- 4. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]
- 5. tert-Butyl acetate (540-88-5) 1H NMR spectrum [chemicalbook.com]
- 6. pure-synth.com [pure-synth.com]
- 7. tert-Butylacetat | C6H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
LC-MS/MS Fragmentation of Indazole Acetates: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation of indazole-3-acetates , contrasting them with their structural analogs (indole-3-acetates) and positional isomers. It is designed for analytical chemists and drug development professionals requiring precise structural elucidation.
Executive Summary & Core Directive
Indazole-3-acetates (derivatives of 1H-indazole-3-acetic acid) are critical scaffolds in medicinal chemistry, serving as precursors for synthetic cannabinoids (e.g., AB-PINACA analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).
The primary analytical challenge lies in distinguishing them from:
-
Indole-3-acetates: Structural analogs (e.g., the plant hormone Auxin) that share similar polarity and retention characteristics.
-
Positional Isomers (N1- vs. N2-alkylated): Indazoles exhibit annular tautomerism, leading to mixtures of N1- and N2-substituted products during synthesis, which must be resolved.
This guide establishes a self-validating LC-MS/MS workflow to differentiate these species based on diagnostic fragmentation pathways, specifically the diaza-quinolinium ion formation .
Mechanistic Fragmentation Analysis
The "Diaza-Quinolinium" Hypothesis
The fragmentation of indazole-3-acetates in ESI(+) follows a pathway analogous to, yet distinct from, indole-3-acetates.
-
Indole-3-acetic acid (IAA): The protonated precursor (
176) typically loses and (or ) to form the stable quinolinium ion at 130 . -
Indazole-3-acetic acid: The protonated precursor (
177) undergoes similar neutral losses. However, the presence of the second nitrogen atom in the ring leads to the formation of a diaza-quinolinium (cinnolinium/phthalazinium) cation at 131 .
Key Differentiator: The mass shift of +1 Da (
Fragmentation Pathway Visualization
The following diagram illustrates the competitive fragmentation pathways for Indazole-3-acetate esters (Methyl ester example).
Figure 1: Proposed ESI(+) fragmentation pathway for Methyl Indazole-3-acetate. The formation of the m/z 131 ion is the critical diagnostic step.
Experimental Protocol: Self-Validating Workflow
Sample Preparation & Chromatography
To ensure reproducibility, this protocol uses a "Trap-and-Elute" strategy to remove matrix interferences common in biological samples.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 8 minutes. Indazoles typically elute earlier than their indole analogs due to the higher polarity of the pyrazole-like ring.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[2]
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to capture both the intact acylium ion (
159) and the diagnostic core ion ( 131).
Comparative Data Table
The following table contrasts the critical MS/MS parameters for Indazole-3-acetate vs. its primary alternatives.
| Feature | Indazole-3-Acetic Acid | Indole-3-Acetic Acid (Alt) | N1-Methyl-Indazole-3-Acetate |
| Formula | |||
| Monoisotopic Mass | 176.0586 Da | 175.0633 Da | 190.0742 Da |
| Precursor [M+H]+ | 177.06 | 176.07 | 191.08 |
| Primary Fragment | 131.06 (Diaza-quinolinium) | 130.06 (Quinolinium) | 131.06 (Loss of ester sidechain) |
| Secondary Fragment | 104.05 (Loss of HCN) | 103.05 (Loss of HCN) | 159.05 (Loss of OMe) |
| Retention Time | Earlier (More Polar) | Later (Less Polar) | Variable (N1 vs N2) |
| Diagnostic Ratio |
Distinguishing Positional Isomers (N1 vs. N2)
A frequent synthetic impurity is the N2-alkylated isomer . Differentiating N1- and N2-substituted indazoles is critical for drug efficacy.
-
N1-Isomers: Thermodynamically more stable. In MS/MS, they tend to retain the alkyl group on the nitrogen longer or lose the entire side chain at C3.
-
N2-Isomers: Kinetic products. They often show a characteristic "Proximal Effect" fragmentation, where the N2-substituent interacts with the C3-substituent, leading to unique neutral losses (e.g., loss of the N2-alkyl group as an alkene).
Workflow for Isomer ID:
-
Run Chromatographic Separation: N2 isomers typically elute later than N1 isomers on C18 columns due to reduced hydrogen bonding capability.
-
Monitor "Fingerprint" Ions:
-
N1-Methyl: Strong
131 (Core). -
N2-Methyl: Often produces a unique fragment at
, but with different relative abundance ratios due to the destabilized quinoid-like structure.
-
Analytical Decision Tree
Use this logic flow to confirm the identity of an unknown indazole acetate derivative.
Figure 2: Logic flow for differentiating Indazole-3-acetates from Indole analogs using High-Resolution Mass Spectrometry (HRMS).
References
-
Qian, Z. H., et al. (2016). "Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure." Forensic Toxicology. 3[4]
-
Luo, T., et al. (2024).[5] "Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids." ResearchGate.[6] 7
-
Carlier, J., et al. (2025). "Synthetic cannabinoid receptor agonists containing silicon: exploring the metabolic pathways of ADMB- and Cumyl-3TMS-PrINACA." Archives of Toxicology. 8[9][4]
-
Lin, G. H., et al. (2015). "Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS." Journal of Chromatography B. 10[4]
-
BenchChem. (2025). "A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers." 11
Sources
- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 2. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances | MDPI [mdpi.com]
- 3. Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS [zpxb.xml-journal.net]
- 4. fateallchem.dk [fateallchem.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Elemental Analysis Criteria for tert-Butyl 2-(1-methylindazol-6-yl)acetate: A Comparative Guide
Executive Summary: The Purity Paradox
In the synthesis of indazole-based PARP inhibitors and kinase modulators, tert-butyl 2-(1-methylindazol-6-yl)acetate serves as a critical regioselective intermediate.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for tracking reaction progress, it often fails to detect the "invisible" impurities—trapped solvents, inorganic salts, and moisture—that compromise downstream steps.
Elemental Analysis (EA), specifically Carbon-Hydrogen-Nitrogen (CHN) combustion analysis, remains the gatekeeper for bulk purity.[1] However, for tert-butyl esters, EA presents a unique set of challenges due to the thermal instability of the ester moiety and the hygroscopic nature of the indazole core.
This guide objectively compares EA against modern alternatives (qNMR, HRMS) and provides a self-validating protocol to ensure your Certificate of Analysis (CoA) reflects reality, not just an artifact of the testing method.
The Standard: Elemental Analysis (CHN) Criteria
Theoretical Composition
To validate the compound
Molecular Formula:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 14 | 12.011 | 168.15 | 68.27% |
| Hydrogen (H) | 18 | 1.008 | 18.14 | 7.37% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 11.37% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 12.99% |
Acceptance Criteria & The "0.4% Rule"
In GMP and GLP environments, the standard acceptance criterion is
The "Tert-Butyl Trap": Why EA Fails
For this specific molecule, a deviation >0.4% rarely indicates a synthesis failure. Instead, it usually points to one of two post-processing issues:
-
Solvent Entrapment (The "Low C" Bias): Indazoles are excellent hydrogen-bond acceptors.[1] If crystallized from Dichloromethane (DCM) or Ethyl Acetate, the lattice often traps solvent.
-
Effect: DCM (
) drastically lowers the bulk Carbon percentage.
-
-
Thermal Decomposition (The "Low H" Bias): tert-Butyl esters are thermally labile.[1] If the sample is dried aggressively (
under vacuum) to remove the solvent mentioned above, the ester cleaves, releasing isobutylene gas ( ).-
Effect: Loss of Carbon and Hydrogen, resulting in a failed analysis that mimics "wet" sample behavior.
-
Comparative Analysis: EA vs. Alternatives
While EA provides a holistic view of bulk purity, it lacks specificity. The following table compares EA with Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) for this specific indazole ester.
Table 1: Performance Matrix
| Feature | Elemental Analysis (CHN) | qNMR ( | HPLC (UV Area %) | HRMS |
| Primary Output | Bulk Purity (Solvated) | Molar Purity (Active Fraction) | Organic Impurity Profile | Molecular Identity |
| Sample Requirement | ~2–5 mg (Destructive) | ~10 mg (Recoverable) | <1 mg | <1 mg |
| Solvent Detection | Indirect (Deviation in C%) | Direct (Specific Peaks) | Blind (Elutes in void volume) | Blind |
| Inorganic Salts | Indirect (Low C/H/N sum) | Blind (Unless nuclei active) | Blind | Blind |
| Specific Risk | Combustion incomplete (N-heterocycle) | Internal Standard overlap | Response factor assumptions | Ion suppression |
| Verdict | Best for Final Lot Release | Best for Potency Assay | Best for Reaction Monitoring | Best for ID Confirmation |
Validated Experimental Protocols
Optimized EA Sample Preparation
Objective: Remove trapped solvent without cleaving the tert-butyl ester.[1]
-
Recrystallization: Use a non-chlorinated solvent system if possible (e.g., Isopropyl Alcohol/Heptane) to avoid the heavy Carbon penalty of trapped DCM.
-
Drying:
-
Temperature: Set vacuum oven to 35°C (Max 40°C).
-
Pressure: < 10 mbar.[1]
-
Duration: 12–24 hours.
-
Note: Do not use
as a desiccant if trace acid is present, as it accelerates ester hydrolysis.
-
-
Combustion: Ensure the analyzer uses a tungsten oxide (
) catalyst aid to prevent incomplete combustion of the nitrogen-rich indazole ring, which can otherwise form refractory carbon nitrides.
qNMR Protocol (The Superior Alternative)
Objective: Determine potency when EA fails due to non-removable solvates.
-
Solvent: DMSO-
(Avoids overlap with the tert-butyl singlet at 1.4 ppm).[1] -
Internal Standard (IS): Maleic Acid (Singlet at
6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm).[1] -
Calculation:
[1]-
Where
= Integral, = Number of protons, = Molecular Weight, = Weight.
-
Visualizations
Workflow: Purity Validation Decision Tree
This diagram illustrates the logical flow for validating the purity of the intermediate, prioritizing sample integrity over rigid adherence to a single method.
Figure 1: Decision logic for handling EA deviations in indazole tert-butyl esters.
Mechanistic Failure: The Thermal Degradation Pathway
Understanding why the analysis fails is crucial for troubleshooting.
Figure 2: Thermal decomposition pathway of the tert-butyl ester during aggressive drying, leading to EA failure.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter 32: Elemental Analysis). Link
-
European Medicines Agency (EMA). (2019).[1] ICH guideline Q2(R1) on validation of analytical procedures. Link
-
United States Pharmacopeia (USP). <731> Loss on Drying.[1] USP-NF.[1] Link[1]
-
Gao, H., et al. (2014). Synthesis and SAR of indazole-based PARP inhibitors. Bioorganic & Medicinal Chemistry Letters. Link[1]
Sources
Comparative Reactivity Guide: 1-Methylindazol-6-yl vs. 1-Methylindazol-5-yl Acetates
The following technical guide compares the reactivity profile of 1-methylindazol-6-yl acetate versus 1-methylindazol-5-yl acetate . This analysis synthesizes physical organic chemistry principles, available literature on indazole electronic structure, and standard kinetic behaviors of heteroaromatic esters.
Executive Summary
The core difference between these two regioisomers lies in the electronic coupling of the acetate group with the 1-methylindazole scaffold.
-
1-Methylindazol-5-yl Acetate: The C5 position is electronically coupled to the N1-nitrogen, receiving electron density via resonance. This makes the corresponding phenoxide a stronger base, rendering the acetate ester more resistant to hydrolysis (slower
). -
1-Methylindazol-6-yl Acetate: The C6 position is electronically disjointed from the N1-nitrogen's primary resonance pathway. The corresponding phenoxide is less destabilized, making it a better leaving group and rendering the acetate ester more labile (faster
).
Electronic Profiling & Structural Logic
To understand the reactivity, one must analyze the electron density distribution within the 1-methylindazole core. The N1-methyl group is an electron donor, but its influence is regioselective.
Resonance Analysis
The lone pair on the pyrrole-like N1 nitrogen donates electron density into the
Implication for Acetates:
-
C5 Position (Electron-Rich): The oxygen atom at C5 is attached to an electron-rich carbon. This increases the electron density on the ester oxygen, stabilizing the carbonyl but destabilizing the leaving group (the phenoxide) upon hydrolysis.
-
C6 Position (Electron-Neutral/Poor): The C6 carbon is relatively electron-deficient compared to C5. The resulting phenoxide is more stable (lower pKa), making it a superior leaving group.
Visualization: Resonance & Activation Pathways
The following diagram illustrates the electron donation pathway from N1 and its impact on the C5 vs. C6 positions.
Figure 1: Electronic flow in 1-methylindazole showing the preferential activation of C5 over C6.
Reactivity Comparison Data
The following table summarizes the predicted and observed physicochemical differences based on the Hammett-like electronic effects of the indazole core.
| Feature | 1-Methylindazol-5-yl Acetate | 1-Methylindazol-6-yl Acetate | Mechanistic Driver |
| Hydrolysis Rate ( | Slower | Faster | Leaving group pKa (5-OH > 6-OH). |
| Leaving Group pKa | Higher (~10.5 - 11.0) | Lower (~9.5 - 10.0) | N1 resonance destabilizes 5-phenoxide. |
| EAS Susceptibility | High (Ring is activated) | Low (Ring is deactivated) | C5 is activated for electrophilic attack; C6 is not. |
| Chemical Shift ( | Upfield (Shielded) | Downfield (Deshielded) | Higher electron density at C5. |
| Storage Stability | High | Moderate | Susceptibility to moisture/spontaneous hydrolysis. |
Detailed Hydrolysis Mechanism
The hydrolysis follows a
-
Nucleophilic Attack: Hydroxide (
) attacks the carbonyl carbon. -
Intermediate: Formation of a tetrahedral intermediate.
-
Collapse: The C-O bond breaks, expelling the indazol-X-olate anion.
-
Rate Determining Step: Often the collapse/expulsion, which is governed by the stability of the anion. Since the 6-indazololate is less basic (more stable) than the 5-indazololate , the transition state energy is lower for the 6-isomer.
Experimental Protocols
To validate these differences in your specific application, use the following self-validating protocols.
Protocol A: Comparative Hydrolysis Kinetics Assay
Objective: Determine the pseudo-first-order rate constants (
Materials:
-
Phosphate Buffer (PBS), pH 7.4 and pH 9.0 (to accelerate reaction).
-
UV-Vis Spectrophotometer (monitoring
of the phenol product). -
Stock solutions of acetates (10 mM in DMSO).
Workflow:
-
Baseline Scan: Determine the
for 1-methylindazol-5-ol and 1-methylindazol-6-ol (typically 290-310 nm). -
Reaction Initiation: Add 20
L of acetate stock to 1.98 mL of PBS in a quartz cuvette. Mix by inversion (Time ). -
Monitoring: Measure Absorbance at
every 30 seconds for 60 minutes at 25°C. -
Data Analysis: Plot
vs. time. The slope is .-
Expectation: Slope for 6-yl acetate > Slope for 5-yl acetate.
-
Protocol B: Synthesis & Purification (Acetylation)
If synthesizing these standards, note the difference in reactivity during workup.
-
Reagents: Corresponding indazolol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM.
-
Reaction: Stir at RT for 2 hours.
-
Quench:
-
For 5-yl Acetate: Standard acid wash (1M HCl) is safe.
-
For 6-yl Acetate: Use cold saturated
or dilute citric acid. Avoid strong bases or prolonged exposure to aqueous heat, as the 6-isomer hydrolyzes more readily during workup.
-
-
Drying: Dry over
and concentrate in vacuo.
References
-
Electronic Structure of Indazoles
-
Claramunt, R. M., et al. "The tautomerism of indazole: A 13C/15N NMR and theoretical study." Journal of the Chemical Society, Perkin Transactions 2, 2001. Link
- Note: Establishes N1-H/Me thermodynamic stability and electron distribution favoring C3/C5 activ
-
-
Regioselectivity in Electrophilic Substitution
-
Luo, G., et al. "Regioselective functionalization of 1H-indazoles." Journal of Organic Chemistry, 2006. Link
- Note: Demonstrates C5 and C7 as primary sites for EAS, confirming high electron density at these positions rel
-
- Connors, K. A. Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers, 1990.
-
Indazolyl Acetate Derivatives (Data Source)
-
PubChem Compound Summary: 1-Methylindazol-5-ol. Link
- Note: Provides baseline pKa data for the parent phenols used to infer leaving group ability.
-
A Researcher's Guide to a Certificate of Analysis (COA) for Indazole Building Blocks: Ensuring Quality from Bench to Clinic
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous targeted therapies, particularly in oncology. As a researcher, the quality of your starting materials, such as indazole building blocks, is paramount. It dictates the reproducibility of your synthesis, the purity of your final compound, and ultimately, the integrity of your biological data. The Certificate of Analysis (COA) is the primary document that attests to the quality of a chemical reagent. However, not all COAs are created equal. This guide provides an in-depth comparison of what constitutes a basic COA versus a comprehensive, GMP-ready COA, empowering you to critically evaluate your starting materials and ensure they meet the stringent requirements of drug discovery and development.
The Critical Role of a Comprehensive COA
A COA is more than a simple pass/fail document; it is a detailed report of the analytical tests performed on a specific batch of a compound.[1][2][3] For early-stage research, a basic COA might suffice to confirm identity and approximate purity. However, as a project progresses towards preclinical and clinical development, the need for a more rigorous and detailed COA, often guided by Good Manufacturing Practice (GMP) principles, becomes critical.[4][5][6][7][8] International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities, which is a key aspect of a comprehensive COA.[9][10][11][12][13]
Comparison of COA Tiers: Basic vs. Comprehensive
The level of detail on a COA directly reflects the supplier's commitment to quality control. Below is a comparative breakdown of the key analytical parameters you should expect to see.
| Parameter | Basic COA (Sufficient for Early Discovery) | Comprehensive COA (Recommended for Development) | Why It Matters |
| Identification | ¹H NMR spectrum provided. | ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data. All spectra are interpreted and assigned. | Orthogonal methods provide unequivocal structure confirmation. ¹H NMR confirms the proton environment, ¹³C NMR verifies the carbon backbone, and MS confirms the molecular weight.[14][15][16][17][18] |
| Purity | HPLC trace showing a single major peak, purity often stated as >95% (Area %). | HPLC/UPLC chromatogram with method details (column, mobile phase, gradient, wavelength). Purity reported by area % at a relevant wavelength, with identified impurities listed. | Full method details allow for reproducibility. Reporting at a specific wavelength (e.g., 254 nm) is standard, but a comprehensive COA may include data at multiple wavelengths to ensure no impurities are missed. |
| Organic Impurities | Not typically specified beyond the main HPLC purity value. | Lists known and unknown impurities with their levels, referencing ICH Q3A guidelines for reporting thresholds (e.g., >0.05%).[9][10][13] | Uncontrolled impurities can interfere with reactions, introduce biological activity, or be toxic. ICH Q3A provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[9][10][13] |
| Residual Solvents | Not typically reported. | Analysis by Gas Chromatography (GC-HS), with results for Class 1, 2, and 3 solvents reported against ICH Q3C limits.[19][20][21][22] | Solvents can be toxic and may inhibit or alter chemical reactions. ICH Q3C provides strict limits based on the solvent's toxicity.[19][20][21][22] |
| Water Content | Not typically reported. | Determined by Karl Fischer titration. | Water content is critical for accurate weighing, calculating molar equivalents for reactions, and preventing unwanted side reactions. |
| Elemental Impurities | Not reported. | Analysis (e.g., by ICP-MS) for key elemental impurities (e.g., residual catalysts like Pd, Cu) with limits based on ICH Q3D guidelines.[23][24][25][26][27] | Residual metals from synthesis can be toxic and may catalyze degradation of the final compound. ICH Q3D provides a risk-based approach to control these impurities.[23][24][26] |
| Assay | Not performed. Purity is used as an approximation of content. | A quantitative measure of the amount of the specific compound, often determined by qNMR or titration against a certified standard. | While HPLC purity gives a relative percentage, the assay provides the absolute content (w/w %), accounting for non-UV active impurities, water, and residual solvents. |
| Physical Properties | Appearance (e.g., "White solid"). | Detailed description of appearance (e.g., "White crystalline solid"), and may include melting point or solubility data. | These properties provide a quick check for consistency between batches and can be important for formulation development. |
Visualizing Key Quality Control Processes
To ensure the integrity of your research, it's crucial to understand the workflow for verifying a new building block and how different analytical tests provide a complete quality picture.
Caption: Workflow for receiving and verifying an indazole building block.
Caption: Interrelation of analytical tests for a comprehensive quality assessment.
Experimental Protocol: HPLC Purity Determination
Reproducing a supplier's purity data is a cornerstone of incoming material verification. Here is a typical protocol for determining the purity of a generic indazole building block using reverse-phase HPLC.
Objective: To determine the purity of an indazole building block by High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Materials and Reagents:
-
Indazole building block sample
-
Reference standard (if available)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC-grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Diode Array Detector).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA (or FA) in Water.
-
Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh ~1 mg of the indazole building block and dissolve in 10 mL of diluent to achieve a concentration of ~0.1 mg/mL. Vortex to ensure complete dissolution. Transfer to an autosampler vial.
4. HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm (or wavelength of maximum absorbance for the specific indazole)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram, excluding the solvent front.
-
Ensure proper baseline correction is applied.[28]
-
Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The retention time of the main peak should be consistent with the reference standard if one is used.[29]
Conclusion
For researchers in drug development, the mantra should be "trust, but verify." A Certificate of Analysis is the foundational document for any chemical building block, but its value is proportional to its completeness and accuracy. By demanding comprehensive COAs that align with ICH guidelines, you not only ensure the quality and reproducibility of your own work but also build a solid foundation for the future regulatory success of your project. Always scrutinize the COA, understand the causality behind each test, and perform in-house verification of critical parameters. This diligence is a non-negotiable aspect of scientific integrity and is essential for advancing novel therapeutics from the laboratory to the patients who need them.
References
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
ICH Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
USP General Chapter <1080> Bulk Pharmaceutical Excipients—Certificate of Analysis. United States Pharmacopeia. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Silva, A. M. S., et al. ResearchGate. [Link]
-
GMP Requirements for Certificates of Analysis (CoA). Analytical Quality Control Group. [Link]
-
Certificate of Analysis (CoA) in Pharma. Advent Chembio. [Link]
-
Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International. [Link]
Sources
- 1. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 2. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]
- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q7: API Guidelines [my.ispe.org]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. m.youtube.com [m.youtube.com]
- 13. database.ich.org [database.ich.org]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 2-(1-methylindazol-6-YL)acetate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 2-(1-methylindazol-6-YL)acetate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in the laboratory.
A Note on Hazard Assessment: Specific safety data for tert-butyl 2-(1-methylindazol-6-YL)acetate (CAS No. 1838654-15-1) is not extensively published.[1] Therefore, this guide is built upon a conservative risk assessment based on the compound's constituent chemical groups: the tert-butyl acetate moiety and the methylindazole moiety. This approach ensures the highest level of safety. The tert-butyl acetate group suggests potential flammability and irritation, while the heterocyclic indazole structure necessitates careful handling to mitigate potential toxicity and environmental hazards until more data is available.[2][3][4]
Part 1: Hazard Identification and Immediate Safety Protocols
Before any disposal procedure is initiated, a thorough understanding of the potential hazards and the immediate response actions for accidental exposure or spillage is paramount.
Presumed Hazard Profile
Based on its chemical structure, tert-butyl 2-(1-methylindazol-6-YL)acetate should be handled as a substance with the following potential hazards. This conservative classification is essential for establishing safe handling and disposal procedures.
| Hazard Category | Potential Risk | Justification based on Chemical Structure |
| Flammable Liquid | May form flammable vapor/air mixtures.[2][3][5] | The presence of the tert-butyl acetate ester group suggests a risk of flammability, similar to other acetate esters used as solvents.[3][6] |
| Acute Toxicity | May be harmful if inhaled, ingested, or absorbed through the skin. | Heterocyclic and aromatic amine derivatives can exhibit biological activity and potential toxicity. |
| Skin/Eye Irritant | May cause irritation upon direct contact. Prolonged exposure could lead to skin dryness or cracking.[2][3] | Organic esters and solvents are known to have a defatting effect on the skin and can cause irritation to the eyes and respiratory tract.[2][5] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Indazole derivatives and their degradation products may be persistent in the environment. Disposal into drains is strictly prohibited.[7][8] |
Required Personal Protective Equipment (PPE)
When handling tert-butyl 2-(1-methylindazol-6-YL)acetate in any form—pure, in solution, or as waste—the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile). Always check the glove manufacturer's specifications for compatibility.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[3]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Control Vapors & Ignition Sources: Ensure all nearby ignition sources are extinguished.[6] Use ventilation to control vapors if it is safe to do so.
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[3]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with local policy.
Part 2: Step-by-Step Disposal Protocol
The disposal of tert-butyl 2-(1-methylindazol-6-YL)acetate must follow the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[9][10] This ensures the waste is handled safely from the moment of generation to its final, environmentally sound disposal.
Workflow for Waste Segregation and Disposal
The following diagram outlines the decision-making process for correctly segregating and handling waste streams containing tert-butyl 2-(1-methylindazol-6-YL)acetate.
Caption: Decision workflow for proper segregation and disposal of waste.
Detailed Procedural Steps
Step 1: Waste Classification All waste streams containing tert-butyl 2-(1-methylindazol-6-YL)acetate must be classified as Hazardous Chemical Waste .[7][11] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, chromatography columns).
-
Contaminated PPE (e.g., gloves).
-
Spill cleanup materials.
Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash. [7][8][12]
Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[13][14]
-
Keep Incompatible Wastes Separate: Do not mix this waste stream with strong acids, strong bases, or strong oxidizing agents.[4][13] Under hot, acidic conditions, related compounds can decompose into products like isobutylene and acetic acid.[4][6]
-
Solid vs. Liquid: Keep solid and liquid wastes in separate, designated containers.[13]
Step 3: Containerization The integrity of the waste container is essential for safe storage and transport.
-
Use Appropriate Containers: Hazardous chemical waste must be stored in containers made of compatible materials (e.g., High-Density Polyethylene (HDPE), glass) that are in good condition and free of leaks.[7][8] The original chemical container is often a good choice.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times except when adding waste.[7][8] This minimizes the release of vapors and prevents spills.
Step 4: Labeling Clear and accurate labeling is a strict regulatory requirement and is vital for the safety of all personnel.
-
As soon as waste accumulation begins, the container must be labeled with a Hazardous Waste Tag provided by your institution's EHS department.
-
The label must include:
Step 5: Accumulation and Storage Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[7]
-
The SAA should be at or near the point of generation.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]
Step 6: Final Disposal Final disposal must be managed through the proper channels.
-
Contact EHS: Do not attempt to transport or dispose of the waste yourself. Contact your institution's EHS or a designated laboratory safety manager to arrange for the collection of the full, properly labeled waste container.[8][14]
-
Manifest Tracking: The waste will be picked up by a licensed hazardous waste contractor, who will ensure it is transported and disposed of in compliance with all federal, state, and local regulations. A manifest document will track the waste from your lab to its final destination, fulfilling the "cradle-to-grave" requirement.[9]
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). Environmental Health and Radiation Safety, University of Pennsylvania.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guideline – HS321. (2022). UNSW.
- Safety Data Sheet: Tert-butyl acetate. NIC Industries.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ.
- Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025).
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). US EPA.
- tert-butyl 2-(1-methylindazol-6-yl)acetate. (2025). Chemsrc.
- tert-BUTYL ACETATE HAZARD SUMMARY. NJ.gov.
- SAFETY DATA SHEET. (2015). Fisher Scientific.
- SAFETY DATA SHEET. (2024). PPG.
- Tert Butyl Acetate. Ecolink.
- ICSC 1445 - tert-BUTYL ACETATE.
Sources
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- 3. fishersci.com [fishersci.com]
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- 5. ICSC 1445 - tert-BUTYL ACETATE [chemicalsafety.ilo.org]
- 6. images.nicindustries.com [images.nicindustries.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. deq.nc.gov [deq.nc.gov]
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- 14. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
